2,4,6-trimethoxyaniline Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4,6-trimethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;/h4-5H,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHAUEFIQOUKAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377446 | |
| Record name | 2,4,6-trimethoxyaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102438-99-3 | |
| Record name | 2,4,6-trimethoxyaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxyaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trimethoxyaniline Hydrochloride: Core Chemical Properties for Researchers and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline hydrochloride is the salt form of the aromatic organic compound 2,4,6-trimethoxyaniline. While the parent aniline is a versatile building block in organic synthesis, its hydrochloride salt offers distinct advantages in terms of stability and solubility, particularly in aqueous media, which are critical considerations in pharmaceutical and research applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The conversion of 2,4,6-trimethoxyaniline to its hydrochloride salt significantly alters its physical and chemical characteristics. The following tables summarize the available quantitative data for both the free base and general properties of the hydrochloride salt, allowing for a clear comparison.
Table 1: Physicochemical Properties of 2,4,6-Trimethoxyaniline
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₃NO₃ | [1] |
| Molecular Weight | 183.21 g/mol | [1] |
| Appearance | Dark purple to black solid (<29°C), Liquid (>31°C) | [1] |
| Melting Point | 29-31 °C | [1] |
| Boiling Point | 125-127 °C at 0.8 Torr | [1] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 5.08 ± 0.10 | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Table 2: General Properties of this compound (Inferred)
| Property | Expected Characteristic | Rationale |
| Molecular Formula | C₉H₁₄ClNO₃ | Addition of HCl |
| Molecular Weight | 219.67 g/mol | Addition of HCl |
| Appearance | White to off-white crystalline solid | Typical for aniline hydrochlorides |
| Melting Point | Significantly higher than the free base | Salt formation increases lattice energy |
| Solubility | Higher solubility in water and polar protic solvents (e.g., ethanol, methanol) compared to the free base. Lower solubility in non-polar organic solvents. | The ionic nature of the salt enhances interaction with polar solvents. |
| Stability | Generally more stable and less prone to oxidation than the free base. | Protonation of the amino group reduces its electron-donating character, making the aromatic ring less susceptible to oxidation. |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and characterization of 2,4,6-trimethoxyaniline and its hydrochloride salt.
Synthesis of 2,4,6-Trimethoxyaniline (Free Base)
A common method for the synthesis of 2,4,6-trimethoxyaniline involves the Hofmann rearrangement of 2,4,6-trimethoxybenzamide.
Materials:
-
2,4,6-trimethoxybenzamide
-
Potassium permanganate
-
12 M Hydrochloric acid
-
Potassium hydroxide
-
Sodium sulfite
-
Ether
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Slowly add 12 M hydrochloric acid (84.0 mL, 1.01 mol) dropwise to potassium permanganate (12.8 g, 81.0 mmol) at 20°C over 40 minutes.
-
Absorb the generated chlorine gas in a stirred aqueous solution of potassium hydroxide (50.5 g, 900 mmol in 300 mL of water) at 0°C.
-
After the addition of hydrochloric acid is complete, introduce the residual chlorine gas into the potassium hydroxide solution using a stream of nitrogen gas for 45 minutes.
-
Add 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) to the solution in a single portion at 0°C.
-
Stir the reaction mixture at 0°C for 6 hours, then allow it to warm to 20°C and stir for an additional 12 hours. The solution will change color from colorless to dark brown.
-
Add sodium sulfite (12.7 g, 101 mmol) at 20°C and continue stirring for 15 minutes.
-
Filter the precipitate and wash the filter cake sequentially with water (100 mL) and ether (200 mL).
-
Combine the filtrate and washings, and separate the organic layer.
-
Extract the aqueous phase with ether (2 x 200 mL).
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dark brown residue by Kugelrohr distillation (110-140°C at 0.1 mbar) to yield 2,4,6-trimethoxyaniline as a colorless liquid which crystallizes at 4°C.[1]
Preparation of this compound
A general procedure for the preparation of an aniline hydrochloride salt from the free base is as follows.
Materials:
-
2,4,6-trimethoxyaniline
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether (or another suitable organic solvent)
Procedure:
-
Dissolve the synthesized 2,4,6-trimethoxyaniline in anhydrous diethyl ether.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum to obtain this compound.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 2,4,6-trimethoxyaniline.
Comparative Properties of Free Base vs. Hydrochloride Salt
This diagram illustrates the logical relationship and key differences in properties between 2,4,6-trimethoxyaniline and its hydrochloride salt.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and associated signaling pathways of 2,4,6-trimethoxyaniline and its hydrochloride salt. As a substituted aniline, its toxicological profile warrants careful consideration, but its specific interactions with biological targets have not been extensively characterized. Further research is required to elucidate any potential pharmacological or toxicological effects and their underlying mechanisms.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute an endorsement or recommendation for any specific use. All laboratory work should be conducted with appropriate safety precautions.
References
An In-Depth Technical Guide to 2,4,6-Trimethoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-trimethoxyaniline hydrochloride, a versatile chemical intermediate. Due to the limited availability of data for the hydrochloride salt, this guide focuses on the properties and synthesis of the free base, 2,4,6-trimethoxyaniline, and includes a general protocol for its conversion to the hydrochloride salt. This compound serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1][2]
Chemical Identity and Properties
Table 1: Physicochemical Properties of 2,4,6-Trimethoxyaniline
| Property | Value | Reference |
| CAS Number | 14227-17-9 | [3][4][5][6] |
| Molecular Formula | C₉H₁₃NO₃ | [3][5] |
| Molecular Weight | 183.21 g/mol | |
| Appearance | Solid or liquid | |
| Melting Point | 29-31 °C | [7][8] |
| Boiling Point | 125-127 °C at 0.8 Torr | [8] |
| IUPAC Name | 2,4,6-trimethoxyaniline | [6] |
| Synonyms | 2,4,6-Trimethoxybenzenamine, Aniline, 2,4,6-trimethoxy- | [7] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
Table 2: Predicted Properties of this compound
| Property | Value | Note |
| Molecular Formula | C₉H₁₄ClNO₃ | Inferred from the reaction with HCl. |
| Molecular Weight | 219.67 g/mol | Calculated based on the addition of HCl. |
| Solubility | Expected to have higher water solubility than the free base. | Aniline hydrochlorides are generally more water-soluble than their corresponding free bases. |
| Stability | Generally stable, but should be stored away from strong bases. | Typical for amine hydrochlorides. |
Experimental Protocols
A detailed method for the synthesis of 2,4,6-trimethoxyaniline has been reported in the literature.[8] The following protocol is adapted from that report.
Materials:
-
2,4,6-trimethoxybenzamide
-
Potassium permanganate
-
12 M Hydrochloric acid
-
Potassium hydroxide
-
Sodium sulfite
-
Ether
-
Anhydrous sodium sulfate
-
Water
-
Nitrogen gas
Procedure:
-
Slowly add 12 M hydrochloric acid (84.0 mL, 1.01 mol HCl) dropwise to potassium permanganate (12.8 g, 81.0 mmol) over 40 minutes at 20 °C.
-
Absorb the generated chlorine gas in a stirred aqueous solution of potassium hydroxide (50.5 g, 900 mmol in 300 mL of water) at 0 °C.
-
After the hydrochloric acid addition is complete, introduce the remaining chlorine gas into the potassium hydroxide solution using a stream of nitrogen gas for 45 minutes.
-
To this solution at 0 °C, add 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) in a single portion.
-
Continue stirring the reaction mixture at 0 °C for 6 hours, then allow it to warm to 20 °C and stir for an additional 12 hours.
-
Add sodium sulfite (12.7 g, 101 mmol) at once to the reaction mixture at 20 °C and continue stirring for 15 minutes.
-
Separate the precipitate by filtration and wash the filter cake sequentially with water (100 mL) and ether (200 mL).
-
Combine the filtrate and washings, and separate the organic layer.
-
Extract the aqueous phase with ether (2 x 200 mL).
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by distillation to yield 2,4,6-trimethoxyaniline.[8]
A general method for the preparation of aniline hydrochlorides from the corresponding anilines is well-established.[9][10][11]
Materials:
-
2,4,6-trimethoxyaniline
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether (or other suitable non-polar solvent)
Procedure:
-
Dissolve a known quantity of 2,4,6-trimethoxyaniline in a minimal amount of a suitable solvent like anhydrous diethyl ether.
-
Slowly add a molar equivalent of concentrated hydrochloric acid to the stirred solution. The addition can be done dropwise.
-
A precipitate of this compound should form.
-
Continue stirring for a short period to ensure complete reaction.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to obtain the final this compound.
Alternatively, for a larger scale preparation, mix molar equivalents of 2,4,6-trimethoxyaniline and concentrated hydrochloric acid and evaporate the solution to dryness, followed by drying the resulting solid in an oven at an appropriate temperature.[10]
Applications in Research and Drug Development
2,4,6-Trimethoxyaniline is a versatile intermediate in organic synthesis.[1] Its utility in drug discovery and development stems from its role as a building block for more complex molecular architectures.[1] The electron-rich aromatic ring and the reactive amino group allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of potential pharmaceutical candidates and other bioactive molecules.[1][2] The conversion to its hydrochloride salt can improve its handling and solubility in aqueous media for certain applications.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow from the starting material to the final hydrochloride salt.
Caption: Synthetic workflow for 2,4,6-trimethoxyaniline and its hydrochloride salt.
References
- 1. a2bchem.com [a2bchem.com]
- 2. 2,4,6-trimethoxyaniline; CAS No.: 14227-17-9 [chemshuttle.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 14227-17-9 Cas No. | 2,4,6-Trimethoxyaniline | Apollo [store.apolloscientific.co.uk]
- 5. 2,4,6-Trimethoxyaniline|14227-17-9|Jalor-Chem [jalor-chem.com]
- 6. 2,4,6-Trimethoxyaniline | 14227-17-9 [sigmaaldrich.cn]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
Synthesis of 2,4,6-Trimethoxyaniline Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 2,4,6-trimethoxyaniline hydrochloride, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
2,4,6-Trimethoxyaniline, also known as trimethoxybenzenamine, is a versatile chemical building block characterized by the presence of an aniline moiety and three methoxy groups on the benzene ring.[1] These functional groups allow it to participate in a variety of chemical reactions, including electrophilic and nucleophilic aromatic substitutions, making it a key precursor for the synthesis of more complex molecules.[1] Its derivatives are of significant interest in medicinal chemistry and materials science. This guide details the primary synthetic routes to obtain 2,4,6-trimethoxyaniline and its subsequent conversion to the hydrochloride salt.
Synthetic Pathways
Two primary pathways for the synthesis of 2,4,6-trimethoxyaniline are prominently described in the chemical literature:
-
Nitration of 1,3,5-Trimethoxybenzene followed by Reduction: This classic two-step approach involves the introduction of a nitro group onto the 1,3,5-trimethoxybenzene ring, followed by the reduction of the nitro intermediate to the desired aniline.
-
Hofmann Rearrangement of 2,4,6-Trimethoxybenzamide: This method provides an alternative route starting from the corresponding benzamide derivative.
The final step in both pathways involves the treatment of the resulting 2,4,6-trimethoxyaniline with hydrochloric acid to yield the stable hydrochloride salt.
Pathway 1: Nitration and Reduction
This pathway is illustrated in the logical diagram below.
The nitration of 1,3,5-trimethoxybenzene introduces a nitro group at the 2-position to yield 2,4,6-trimethoxynitrobenzene.[2][3]
Experimental Protocol:
A detailed experimental protocol for the nitration of a similar, sterically hindered compound, mesitylene, involves the use of a nitrating mixture of fuming nitric acid and sulfuric acid at low temperatures to control the reaction and prevent over-nitration or side reactions.[4][5] A similar approach can be adapted for 1,3,5-trimethoxybenzene.
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add a solution of 1,3,5-trimethoxybenzene in a suitable solvent, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at low temperature for a specified period.
-
Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude 2,4,6-trimethoxynitrobenzene.
-
The crude product can be purified by recrystallization.
The reduction of the nitro group in 2,4,6-trimethoxynitrobenzene to an amine group yields 2,4,6-trimethoxyaniline. Several methods are available for the reduction of aromatic nitro compounds.[6]
Experimental Protocol (using Stannous Chloride):
This protocol is adapted from the synthesis of 2,4,5-trimethoxyaniline.[7]
-
To a flask containing 2,4,6-trimethoxynitrobenzene, add stannous chloride and concentrated hydrochloric acid.[7]
-
Heat the mixture under reflux for approximately 1 hour.[7]
-
After cooling, add a concentrated solution of sodium hydroxide until the initially formed precipitate dissolves.[7]
-
Extract the aqueous solution with an organic solvent (e.g., methylene chloride).[7]
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield crude 2,4,6-trimethoxyaniline.[7]
-
The product can be further purified by crystallization.[7]
Alternative Reduction Method (Catalytic Hydrogenation):
Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common industrial method for the reduction of nitroaromatics.[6][8]
Pathway 2: From 2,4,6-Trimethoxybenzamide
This synthetic route utilizes a Hofmann-type rearrangement.
Experimental Protocol:
The following protocol is based on a detailed synthesis of 2,4,6-trimethoxyaniline.[9]
-
Generate chlorine gas by slowly adding 12 M hydrochloric acid (1.01 mol) to potassium permanganate (81.0 mmol) at 20 °C.[9]
-
Absorb the generated chlorine gas in a stirred aqueous solution of potassium hydroxide (900 mmol) at 0 °C.[9]
-
After the hydrochloric acid addition is complete, introduce the residual chlorine gas into the potassium hydroxide solution using a nitrogen stream.[9]
-
Add 2,4,6-trimethoxybenzamide (200 mmol) to the solution at 0 °C and continue stirring for 6 hours at this temperature, followed by 12 hours at 20 °C.[9]
-
Add sodium sulfite (101 mmol) and stir for 15 minutes.[9]
-
Filter the precipitate and wash the filter cake with water and ether.[9]
-
Combine the filtrate and washings, and separate the organic layer.[9]
-
Extract the aqueous phase with ether.[9]
-
Combine all organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[9]
-
Purify the residue by distillation to obtain 2,4,6-trimethoxyaniline.[9]
Final Step: Formation of the Hydrochloride Salt
The conversion of the free base, 2,4,6-trimethoxyaniline, to its hydrochloride salt is a standard acid-base reaction.
Experimental Protocol:
A general procedure adapted from the synthesis of a similar compound, 2,4,6-trimethylaniline hydrochloride, is as follows.[10]
-
Dissolve the purified 2,4,6-trimethoxyaniline in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidify the solution by adding isopropanolic hydrochloric acid.[10]
-
Cool the mixture to induce precipitation of the hydrochloride salt.[10]
-
Collect the precipitate by filtration, wash with a cold solvent, and dry to obtain this compound.[10]
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and properties of 2,4,6-trimethoxyaniline and its precursors.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4,6-Trimethoxynitrobenzene | C₉H₁₁NO₅ | 213.19 | Not specified | Not specified |
| 2,4,6-Trimethoxyaniline | C₉H₁₃NO₃ | 183.20 | 29-31 | 125-127 (at 0.8 Torr) |
Data sourced from multiple references.[2][3][9][11][12]
Table 2: Reaction Data
| Reaction | Starting Material | Product | Reagents | Yield (%) | Reference |
| Hofmann Rearrangement | 2,4,6-Trimethoxybenzamide | 2,4,6-Trimethoxyaniline | KMnO₄, HCl, KOH, Na₂SO₃ | 38 | [9] |
| Nitration (analogous) | Mesitylene | 2,4,6-Trimethylnitrobenzene | Fuming HNO₃, H₂SO₄ | ~75 | [13] |
| Reduction (analogous) | 2,4,6-Trimethylnitrobenzene | 2,4,6-Trimethylaniline | Fe, HCl | Not specified | [5] |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes, with the choice of method depending on the availability of starting materials, scalability, and desired purity. This guide provides detailed experimental protocols and quantitative data to assist researchers in the successful synthesis of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when handling the reagents and intermediates described herein.
References
- 1. a2bchem.com [a2bchem.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 5. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 9. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. 2,4,6-Trimethoxyaniline|14227-17-9|Jalor-Chem [jalor-chem.com]
- 12. 14227-17-9|2,4,6-Trimethoxyaniline|BLD Pharm [bldpharm.com]
- 13. chembk.com [chembk.com]
Technical Guide: Solubility Profile of 2,4,6-Trimethoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline hydrochloride is a salt of the organic compound 2,4,6-trimethoxyaniline. As with many amine hydrochlorides, it is anticipated to have greater aqueous solubility than its free base form, a crucial characteristic for many pharmaceutical and research applications.[1] The conversion of a free amine to its hydrochloride salt is a common strategy to improve physicochemical properties such as solubility and crystallinity.[1] This guide provides a framework for determining and presenting the solubility data for this compound, addressing the current lack of specific quantitative data in publicly available literature.
Physicochemical Properties of 2,4,6-Trimethoxyaniline
Understanding the properties of the parent compound is essential for developing appropriate analytical and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C9H13NO3 | PubChem |
| Molecular Weight | 183.2 g/mol | ChemicalBook |
| Physical Form | Solid or liquid | Sigma-Aldrich[2] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich[2] |
Solubility Data Presentation
For consistent and comparable results, it is recommended to present experimentally determined solubility data in a structured format. The following tables can be used as a template for recording the solubility of this compound in various solvents and at different temperatures.
Table 1: Solubility in Aqueous Media at Various pH Values
| pH | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| 2.0 | 25 | |||
| 4.5 | 25 | |||
| 7.4 | 25 | |||
| 2.0 | 37 | |||
| 4.5 | 37 | |||
| 7.4 | 37 |
Table 2: Solubility in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |
| Ethanol | 25 | |||
| Methanol | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Dichloromethane (DCM) | 25 | |||
| Acetone | 25 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Equilibrium Solubility Determination in Aqueous Media (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic equilibrium solubility.[3]
Materials:
-
This compound
-
Purified water (e.g., Milli-Q or equivalent)
-
pH buffers (for pH 2.0, 4.5, and 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
pH meter
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at various time points.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Clarify the sample by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).
-
Accurately dilute the clarified supernatant with the mobile phase (for HPLC) or the corresponding buffer (for UV-Vis).
-
Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Measure the pH of the saturated solution to confirm it has not significantly changed.
Solubility Determination in Organic Solvents
A similar approach to the shake-flask method can be used for organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, DMSO)
-
Vials with solvent-resistant caps
-
Vortex mixer and/or sonicator
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or filtration apparatus
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the organic solvent.
-
Cap the vial and initially agitate using a vortex mixer and/or sonicator to aid in the dispersion of the solid.[4]
-
Place the vial in an orbital shaker at a controlled temperature.
-
Equilibrate for 24-48 hours.
-
After equilibration, clarify the sample by centrifugation or filtration.
-
Dilute the supernatant appropriately.
-
Quantify the concentration using a suitable analytical method.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
References
Spectroscopic Profile of 2,4,6-Trimethoxyaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2,4,6-trimethoxyaniline hydrochloride (CAS No. 102438-99-3), a key intermediate in pharmaceutical and chemical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in the characterization and utilization of this compound.
Introduction
This compound is the salt form of 2,4,6-trimethoxyaniline, a substituted aniline derivative. The presence of three methoxy groups on the aromatic ring significantly influences its chemical properties and reactivity. Accurate spectral characterization is crucial for confirming the identity, purity, and structure of this compound in various research and development applications.
Spectral Data Summary
The following tables summarize the key spectral data for this compound. It is important to note that spectral data for the hydrochloride salt may differ from the free base due to the protonation of the amino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results | Aromatic Protons (H-3, H-5) | ||
| Data not available in search results | Methoxy Protons (-OCH₃) at C-2, C-6 | ||
| Data not available in search results | Methoxy Protons (-OCH₃) at C-4 | ||
| Data not available in search results | Ammonium Protons (-NH₃⁺) |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in search results | C-1 (Carbon attached to -NH₃⁺) |
| Data not available in search results | C-2, C-6 (Carbons attached to -OCH₃) |
| Data not available in search results | C-4 (Carbon attached to -OCH₃) |
| Data not available in search results | C-3, C-5 (Aromatic CH) |
| Data not available in search results | Methoxy Carbons (-OCH₃) |
Note: Specific chemical shift values for this compound were not found in the provided search results. The table indicates the expected signals.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results | Strong, Broad | N-H stretch (Ammonium salt) |
| Data not available in search results | Medium-Strong | C-H stretch (Aromatic) |
| Data not available in search results | Strong | C-O stretch (Aryl ether) |
| Data not available in search results | Medium-Strong | C=C stretch (Aromatic ring) |
| Data not available in search results | Medium | N-H bend (Ammonium salt) |
Note: Specific peak positions for this compound were not found in the provided search results. The table indicates the expected characteristic absorption bands.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| Data not available in search results | [M+H]⁺ (protonated free base) |
| Data not available in search results | [M]⁺ (molecular ion of free base) |
Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base (2,4,6-trimethoxyaniline) or its protonated form. Specific fragmentation patterns were not available in the search results.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the ammonium protons may exchange with deuterium in some solvents.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent disc using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Record the spectrum of the sample pellet over the range of 4000-400 cm⁻¹.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base ([M+H]⁺).
-
The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow for Spectral Analysis
Caption: Experimental workflow for spectral analysis.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While specific, experimentally-derived quantitative data was not available in the initial search, the provided information on expected spectral features and detailed experimental protocols will serve as a valuable resource for researchers and scientists in confirming the identity and purity of this important chemical compound. It is recommended that users of this compound perform their own spectral analysis for verification.
An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trimethoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,4,6-trimethoxyaniline and its hydrochloride salt. While extensive data is available for the free base, this guide also extrapolates the expected characteristics of the hydrochloride salt, offering valuable insights for its application in research and development. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further investigation by detailing experimental protocols and summarizing quantitative data in structured tables.
Introduction
2,4,6-trimethoxyaniline is a polysubstituted aniline derivative with significant potential in various chemical syntheses, including the preparation of dyes, pigments, and pharmaceutical intermediates.[1] The presence of three electron-donating methoxy groups on the benzene ring significantly influences its chemical reactivity and physical properties. The hydrochloride salt of this compound is of particular interest in many applications due to its increased solubility in aqueous solutions and improved stability, which are often advantageous in drug development and various chemical reactions. This guide will delve into the known characteristics of the free base and provide a detailed theoretical and practical framework for its hydrochloride counterpart.
Molecular Structure and Properties
The molecular structure of 2,4,6-trimethoxyaniline consists of a benzene ring substituted with an amino group and three methoxy groups at positions 2, 4, and 6. The hydrochloride salt is formed by the protonation of the amino group.
Physicochemical Properties
Quantitative data for 2,4,6-trimethoxyaniline is summarized in the table below. Data for the hydrochloride salt is largely unavailable in the literature and is therefore predicted based on the properties of the free base and general principles of salt formation.
| Property | 2,4,6-Trimethoxyaniline | 2,4,6-Trimethoxyaniline Hydrochloride (Predicted) |
| Molecular Formula | C₉H₁₃NO₃ | C₉H₁₄ClNO₃ |
| Molecular Weight | 183.21 g/mol [2] | 219.67 g/mol |
| Melting Point | 29-31 °C[3][4] | Higher than the free base |
| Boiling Point | 125-127 °C at 0.8 Torr[4] | Decomposes upon heating |
| Solubility | Insoluble in water[5] | Soluble in water |
| Appearance | Dark purple to black solid below 29°C, liquid above 31°C[4] | Crystalline solid |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 2,4,6-trimethoxyaniline and its hydrochloride salt.
2.2.1. ¹H NMR Spectroscopy
A ¹H NMR spectrum for a substance identified as this compound is available.[6] The expected shifts for the free base and the predicted shifts for the hydrochloride salt in a suitable solvent (e.g., DMSO-d₆) are detailed below.
| Protons | 2,4,6-Trimethoxyaniline (Predicted Chemical Shift, δ) | This compound (Predicted Chemical Shift, δ) | Multiplicity | Integration |
| Aromatic-H | ~6.2 ppm | ~6.5 ppm | s | 2H |
| NH₂/NH₃⁺ | ~4.5 ppm | ~9-10 ppm (broad) | s | 2H / 3H |
| OCH₃ (C2, C6) | ~3.8 ppm | ~3.9 ppm | s | 6H |
| OCH₃ (C4) | ~3.7 ppm | ~3.8 ppm | s | 3H |
2.2.2. ¹³C NMR Spectroscopy
The predicted ¹³C NMR chemical shifts for the free base and its hydrochloride salt are presented below.
| Carbon Atom | 2,4,6-Trimethoxyaniline (Predicted Chemical Shift, δ) | This compound (Predicted Chemical Shift, δ) |
| C1 (C-NH₂/C-NH₃⁺) | ~140 ppm | ~130 ppm |
| C2, C6 (C-OCH₃) | ~155 ppm | ~155 ppm |
| C3, C5 (C-H) | ~90 ppm | ~95 ppm |
| C4 (C-OCH₃) | ~150 ppm | ~150 ppm |
| OCH₃ (C2, C6) | ~56 ppm | ~57 ppm |
| OCH₃ (C4) | ~55 ppm | ~56 ppm |
2.2.3. IR Spectroscopy
The infrared spectrum of the free base is expected to show characteristic N-H stretching vibrations. Upon formation of the hydrochloride salt, these peaks will be replaced by N-H⁺ stretching bands at lower frequencies.
| Functional Group | 2,4,6-Trimethoxyaniline (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) |
| N-H Stretch | 3300-3500 (two bands) | 2800-3200 (broad) |
| C-N Stretch | 1250-1350 | 1250-1350 |
| C-O Stretch | 1000-1300 | 1000-1300 |
| Aromatic C-H Stretch | ~3000 | ~3000 |
2.2.4. Mass Spectrometry
The mass spectrum of this compound under electrospray ionization (ESI) conditions is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the free base (184.09).
Experimental Protocols
Synthesis of 2,4,6-Trimethoxyaniline
A reported synthesis of 2,4,6-trimethoxyaniline involves the Hofmann rearrangement of 2,4,6-trimethoxybenzamide.[4]
Materials:
-
2,4,6-trimethoxybenzamide
-
Potassium hydroxide
-
12 M Hydrochloric acid
-
Potassium permanganate
-
Sodium sulfite
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
A solution of potassium hypochlorite is prepared by slowly adding 12 M hydrochloric acid (84.0 mL) to potassium permanganate (12.8 g) at 20 °C. The generated chlorine gas is absorbed in a stirred aqueous solution of potassium hydroxide (50.5 g in 300 mL of water) at 0 °C.
-
2,4,6-trimethoxybenzamide (48.7 g) is added to the potassium hypochlorite solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for 6 hours and then at 20 °C for 12 hours.
-
Sodium sulfite (12.7 g) is added, and the mixture is stirred for 15 minutes.
-
The precipitate is removed by filtration and washed with water and ether.
-
The organic layer is separated from the combined filtrate and washings. The aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield 2,4,6-trimethoxyaniline.[4]
Proposed Synthesis of this compound
The hydrochloride salt can be prepared by reacting the free base with hydrochloric acid.
Materials:
-
2,4,6-trimethoxyaniline
-
Concentrated hydrochloric acid
-
Anhydrous diethyl ether
Procedure:
-
Dissolve a known amount of 2,4,6-trimethoxyaniline in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.
-
A precipitate of this compound should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to obtain the pure hydrochloride salt.
Visualizations
Molecular Structure
Caption: Molecular structures of 2,4,6-trimethoxyaniline and its hydrochloride salt.
Synthetic Pathway
References
- 1. a2bchem.com [a2bchem.com]
- 2. 2,4,6-Trimethoxyaniline | 14227-17-9 [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound(102438-99-3) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Physical Properties of 2,4,6-Trimethoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties of 2,4,6-trimethoxyaniline hydrochloride. Due to the limited availability of specific experimental data for the hydrochloride salt in public literature, this document outlines the known properties of the free base, 2,4,6-trimethoxyaniline, and details the expected physicochemical changes upon its conversion to the hydrochloride salt. Furthermore, this guide furnishes detailed experimental protocols for the determination of these properties, catering to the needs of researchers in organic chemistry and drug development.
Core Physicochemical Properties: A Comparative Overview
The conversion of a free amine to its hydrochloride salt is a common strategy in pharmaceutical development to enhance aqueous solubility and improve stability.[1][2] The protonation of the amino group to form an ammonium salt typically leads to a higher melting point and increased polarity.[3]
Table 1: Comparison of Physicochemical Properties of 2,4,6-Trimethoxyaniline and its Expected Hydrochloride Salt
| Property | 2,4,6-Trimethoxyaniline (Free Base) | This compound (Expected) |
| CAS Number | 14227-17-9 | Not available |
| Molecular Formula | C₉H₁₃NO₃ | C₉H₁₄ClNO₃ |
| Molecular Weight | 183.20 g/mol | 219.66 g/mol |
| Appearance | Dark purple to black solid below 29°C, liquid above 31°C | Crystalline solid |
| Melting Point | 29-31 °C[4] | Expected to be significantly higher than the free base |
| Boiling Point | 125-127 °C at 0.8 Torr[4] | Not applicable (decomposes at high temperatures) |
| Solubility | Soluble in organic solvents, sparingly soluble in water | Expected to have higher aqueous solubility[2][5] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The hydrochloride salt can be prepared by treating a solution of the free base, 2,4,6-trimethoxyaniline, with hydrochloric acid.[6]
Materials:
-
2,4,6-Trimethoxyaniline
-
Anhydrous diethyl ether or ethyl acetate
-
Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated aqueous HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Protocol:
-
Dissolution: Dissolve a known quantity of 2,4,6-trimethoxyaniline in a minimal amount of anhydrous diethyl ether or ethyl acetate in a round-bottom flask.
-
Acidification: While stirring the solution, slowly add a stoichiometric equivalent of the hydrochloric acid solution. To control the exothermic reaction, it is advisable to cool the flask in an ice bath during the addition.
-
Precipitation: The this compound will precipitate as a solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting crystalline solid under vacuum to obtain pure this compound.
Characterization Protocols
The melting point of the synthesized hydrochloride salt should be determined and will be expected to be sharp for a pure compound.[7][8]
Apparatus:
-
Capillary melting point apparatus
-
Melting point capillary tubes
Protocol:
-
Sample Preparation: Finely powder a small amount of the dry this compound.[8] Pack the powder into a melting point capillary tube to a height of 2-3 mm.[9]
-
Initial Determination: Place the capillary tube in the melting point apparatus and heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.[9]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.[9]
-
Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point of the substance.
A qualitative or quantitative assessment of solubility in various solvents is crucial for further applications.
Protocol for Qualitative Assessment:
-
Add approximately 10 mg of this compound to 1 mL of the test solvent (e.g., water, ethanol, dichloromethane, acetone) in a small test tube.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a set period.
-
Visually observe and record whether the solid dissolves completely, partially, or is insoluble.
Protocol for Quantitative Assessment (Shake-Flask Method):
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved solid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Spectroscopic methods are essential for confirming the structure of the synthesized salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy [10]
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
¹H NMR: The proton spectrum is expected to show a downfield shift of the aromatic protons compared to the free base due to the electron-withdrawing effect of the -NH₃⁺ group. The protons of the ammonium group will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will show signals for all nine carbon atoms. The chemical shifts of the aromatic carbons will also be affected by the protonation of the amino group.
Infrared (IR) Spectroscopy [10]
-
Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of dry KBr powder and pressing the mixture into a thin disk.
-
Expected Spectrum: The IR spectrum will exhibit characteristic absorption bands. A broad and strong absorption in the region of 2500-3000 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). Other notable peaks will include C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.
Mass Spectrometry (MS)
-
Method: Electrospray ionization (ESI) in positive ion mode is a suitable method.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([C₉H₁₃NO₃ + H]⁺) at m/z 184.09, as the hydrochloride salt will dissociate in the ESI source.
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. thinksrs.com [thinksrs.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Safety and Handling of 2,4,6-Trimethoxyaniline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling procedures for 2,4,6-trimethoxyaniline hydrochloride. Due to the limited availability of specific safety data for the hydrochloride salt, this guide incorporates information on 2,4,6-trimethoxyaniline (the free base) and the structurally related compound 2,4,6-trimethylaniline, which serves as a surrogate for assessing potential hazards. All data should be interpreted with caution and used in the context of a thorough risk assessment for any specific laboratory or manufacturing process.
Hazard Identification and Classification
GHS Hazard Statements for 2,4,6-Trimethoxyaniline:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of 2,4,6-trimethoxyaniline is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C9H13NO3 | [4][5][6] |
| Molecular Weight | 183.20 g/mol | [5][6] |
| Appearance | Dark purple to black solid (<29°C), Liquid (>31°C) | [4] |
| Melting Point | 29-31 °C | [4] |
| Boiling Point | 125-127 °C at 0.8 Torr | [4] |
| pKa | 5.08 ± 0.10 (Predicted) | [4] |
Toxicological Data
Quantitative toxicological data for 2,4,6-trimethoxyaniline is limited. The following data for the surrogate compound, 2,4,6-trimethylaniline, provides an indication of its potential toxicity.
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 743 mg/kg | [3] |
| LD50 | Mouse | Oral | 590 mg/kg | [3] |
| LC50 | Mouse | Inhalation | 290 mg/m³/2h | [3] |
| LD (Lethal Dose) | Rabbit | Subcutaneous | 0.22 mg/kg | [3] |
| Skin Irritation | Rabbit | Dermal | 20 mg/24h - Moderate | [3] |
| Eye Irritation | Rabbit | Dermal | 20 mg/24h - Moderate | [3] |
Long-term feeding studies with 2,4,6-trimethylaniline hydrochloride in rats have shown increased incidences of liver, lung, and stomach tumors.[3]
Experimental Protocols
While specific experimental protocols for the safety testing of this compound were not found in the public domain, the methodologies would be analogous to those used for similar aromatic amines. The carcinogenicity studies on 2,4,6-trimethylaniline hydrochloride provide a general framework.
Example: Chronic Toxicity and Carcinogenicity Study (based on 2,4,6-trimethylaniline hydrochloride studies)
-
Objective: To assess the long-term toxicity and carcinogenic potential of the test substance when administered orally to rodents.
-
Test System: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., CD-1).
-
Methodology:
-
Groups of animals are administered the test substance in their diet at various dose levels for a significant portion of their lifespan (e.g., 18-24 months).[3]
-
A control group receives the same diet without the test substance.
-
Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Hematological and clinical chemistry parameters are evaluated at specified intervals.
-
At the end of the study, all animals are subjected to a full necropsy, and organs and tissues are examined histopathologically for evidence of neoplastic and non-neoplastic changes.
-
Statistical analysis is performed to determine the significance of any observed effects.
-
Safe Handling and Storage
A systematic approach to handling and storage is essential to minimize exposure and ensure a safe working environment.
Key Handling and Storage Recommendations:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[3][7]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[5] Keep away from incompatible materials such as strong oxidizing agents.[1][7]
-
Spills: In case of a spill, evacuate the area, wear appropriate PPE, and cover the spill with an inert absorbent material.[8] Collect the material in a sealed container for disposal as hazardous waste.[8]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
First Aid Procedures Summary:
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if they feel unwell.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water.[1] Get medical attention if skin irritation occurs.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[7] Remove contact lenses if present and easy to do so. Continue rinsing.[7] Seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[7] Call a poison center or doctor immediately.[7]
Disposal Considerations
This compound and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[9]
Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive Safety Data Sheet (SDS) or a formal risk assessment. Always consult the most current SDS for 2,4,6-trimethoxyaniline or a closely related compound from your supplier before use.
References
- 1. fishersci.com [fishersci.com]
- 2. 14227-17-9 Cas No. | 2,4,6-Trimethoxyaniline | Apollo [store.apolloscientific.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 5. 14227-17-9|2,4,6-Trimethoxyaniline|BLD Pharm [bldpharm.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. hpc-standards.com [hpc-standards.com]
Stability of 2,4,6-Trimethoxyaniline Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability characteristics of 2,4,6-trimethoxyaniline hydrochloride under various stress conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document outlines a proposed stability testing program based on established principles from the International Council for Harmonisation (ICH) guidelines. It details hypothetical experimental protocols for forced degradation studies, predicts potential degradation pathways based on the chemical structure of the molecule, and suggests appropriate analytical methodologies for monitoring stability. This guide is intended to serve as a foundational resource for researchers and drug development professionals initiating stability studies on this compound and related compounds.
Introduction
This compound is an aromatic amine derivative with potential applications in pharmaceutical synthesis and materials science. A thorough understanding of its stability profile is critical for ensuring the quality, safety, and efficacy of any potential drug product. Forced degradation studies are an essential component of drug development, providing insights into the intrinsic stability of a drug substance, potential degradation products, and degradation pathways.[1] This information is crucial for the development of stability-indicating analytical methods, formulation design, and the determination of appropriate storage conditions and shelf-life.[1]
This guide will systematically explore the anticipated stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Proposed Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and understand its stability profile.[1] The following sections outline a proposed set of experiments for this compound.
Data Presentation
The anticipated quantitative data from the proposed forced degradation studies are summarized in the tables below. These tables are designed for the clear comparison of degradation under different stress conditions.
Table 1: Summary of Proposed Forced Degradation Conditions for this compound
| Stress Condition | Stressor | Temperature (°C) | Duration | Expected Observations |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24, 48, 72 hours | Potential for hydrolysis of methoxy groups and other acid-catalyzed reactions. |
| Base Hydrolysis | 0.1 M NaOH | 60 | 24, 48, 72 hours | Susceptibility to base-catalyzed degradation. |
| Neutral Hydrolysis | Purified Water | 60 | 24, 48, 72 hours | Baseline degradation in an aqueous environment. |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours | Formation of N-oxides and other oxidation products. |
| Photostability | ICH Q1B Option 2 | 25 | As per ICH Q1B | Degradation upon exposure to UV and visible light. |
| Thermal (Solid) | Dry Heat | 80 | 7 days | Degradation in the solid state at elevated temperature. |
| Thermal (Solution) | Dry Heat | 80 | 7 days | Degradation in solution at elevated temperature. |
Table 2: Hypothetical Quantitative Forced Degradation Results for this compound (% Degradation)
| Stress Condition | 24 hours | 48 hours | 72 hours | 7 days |
| 0.1 M HCl, 60°C | 5-10% | 10-15% | 15-25% | - |
| 0.1 M NaOH, 60°C | 2-5% | 5-10% | 10-15% | - |
| Purified Water, 60°C | <1% | 1-2% | 2-5% | - |
| 3% H₂O₂, RT | 10-20% | 20-30% | 30-40% | - |
| ICH Q1B | - | - | - | 5-15% |
| Thermal (Solid), 80°C | - | - | - | 1-5% |
| Thermal (Solution), 80°C | - | - | - | 5-10% |
Note: The values in Table 2 are hypothetical and serve as a guide for expected outcomes. Actual results would need to be determined experimentally.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for conducting forced degradation studies on this compound.
General Sample Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of methanol and water. This stock solution will be used for the solution-state stress studies. For solid-state studies, the pure active pharmaceutical ingredient (API) will be used.
Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Neutralize the samples with an appropriate amount of 0.2 M NaOH before analysis.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Neutralize the samples with an appropriate amount of 0.2 M HCl before analysis.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at 24, 48, and 72 hours.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Photolytic Degradation
-
Expose the solid drug substance and a solution (1 mg/mL in a suitable solvent) to light under ICH Q1B Option 2 conditions. This involves exposure to a cool white fluorescent lamp and a near-UV lamp.
-
The total illumination should be not less than 1.2 million lux hours, and the near-UV energy should not be less than 200 watt-hours/square meter.
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
Analyze the samples after the exposure period.
Thermal Degradation
-
Solid State:
-
Place a thin layer of the solid drug substance in a petri dish.
-
Store the dish in a temperature-controlled oven at 80°C for 7 days.
-
Withdraw samples at the end of the study, dissolve in a suitable solvent, and analyze.
-
-
Solution State:
-
Prepare a solution of the drug substance (1 mg/mL) in a suitable solvent.
-
Store the solution in a sealed vial in a temperature-controlled oven at 80°C for 7 days.
-
Withdraw samples at the end of the study and analyze.
-
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method should be developed and validated to separate this compound from its potential degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely be effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb, for example, around 254 nm.
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) would be invaluable for the identification and characterization of degradation products.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the proposed forced degradation studies.
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of 2,4,6-trimethoxyaniline, several degradation pathways can be postulated. The aniline functional group is susceptible to oxidation, while the methoxy groups can undergo hydrolysis, particularly under acidic conditions.
References
Methodological & Application
The Versatile Role of 2,4,6-Trimethoxyaniline Hydrochloride in Organic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline hydrochloride is a highly valuable and versatile building block in modern organic synthesis. Its electron-rich aromatic ring, substituted with three methoxy groups and an amino functionality, allows for a diverse range of chemical transformations. This compound serves as a key precursor in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] The presence of the methoxy groups activates the aromatic system towards electrophilic substitution, while the amino group provides a nucleophilic center and a handle for various functional group interconversions. This document provides detailed application notes and representative protocols for the use of this compound in organic synthesis.
Application Notes
Synthesis of Heterocyclic Compounds
This compound is a pivotal starting material for the synthesis of various heterocyclic scaffolds, which are prevalent in many biologically active compounds.
-
Quinoline Derivatives via Friedländer Annulation: The Friedländer synthesis provides a straightforward method for the construction of quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][10] While a specific protocol using 2,4,6-trimethoxyaniline was not found in the search results, its structural features make it a potential substrate for variations of this reaction, leading to highly substituted quinoline derivatives. The reaction is typically catalyzed by acids or Lewis acids.[10]
Synthesis of Azo Dyes
The amino group on 2,4,6-trimethoxyaniline can be readily diazotized and coupled with various aromatic compounds to produce highly colored azo dyes. The extended conjugation and the presence of the electron-donating methoxy groups on the phenyl ring influence the color and properties of the resulting dyes. This application is significant in the dye and pigment industry.
Precursor for Bioactive Molecules
The scaffold of 2,4,6-trimethoxyaniline is found in various natural products and synthetic compounds with interesting biological activities. Its derivatives have been explored for their potential as antimicrobial and anti-inflammatory agents. The ability to modify its structure through various chemical reactions makes it a valuable starting point for the development of new therapeutic agents.
Experimental Protocols
The following is a representative protocol for the synthesis of an azo dye using 2,4,6-trimethoxyaniline. This protocol is based on general procedures for azo coupling reactions, as a specific detailed protocol for this exact transformation was not found in the provided search results.
Protocol 1: Representative Synthesis of an Azo Dye from this compound
This protocol describes a two-step synthesis of a hypothetical azo dye, (E)-1-((2,4,6-trimethoxyphenyl)diazenyl)naphthalen-2-ol.
Step 1: Diazotization of this compound
-
In a 100 mL beaker, dissolve 2.19 g (10 mmol) of this compound in 20 mL of 2 M hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-water bath with constant stirring.
-
Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of deionized water dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should be kept cold and used immediately in the next step.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 30 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour to ensure complete coupling.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product in a desiccator over anhydrous calcium chloride.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
Quantitative Data
The following table summarizes hypothetical quantitative data for the representative synthesis of (E)-1-((2,4,6-trimethoxyphenyl)diazenyl)naphthalen-2-ol.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 219.66 g/mol |
| Amount Used | 2.19 g (10 mmol) |
| Coupling Agent | 2-Naphthol |
| Molecular Weight | 144.17 g/mol |
| Amount Used | 1.44 g (10 mmol) |
| Product | (E)-1-((2,4,6-trimethoxyphenyl)diazenyl)naphthalen-2-ol |
| Molecular Weight | 338.36 g/mol |
| Theoretical Yield | 3.38 g |
| Actual Yield | 2.87 g |
| Percent Yield | 85% |
| Melting Point | 175-178 °C (hypothetical) |
| Appearance | Red-Orange Crystalline Solid |
Visualizations
Caption: Reaction scheme for the synthesis of an azo dye.
Caption: Experimental workflow for azo dye synthesis.
Caption: Synthetic utility of 2,4,6-trimethoxyaniline HCl.
References
- 1. researchgate.net [researchgate.net]
- 2. a2bchem.com [a2bchem.com]
- 3. Journal articles: 'Ethyl Acetate synthesis' – Grafiati [grafiati.com]
- 4. researchgate.net [researchgate.net]
- 5. Bischler-Möhlau Indole Synthesis [drugfuture.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors | Related Topics [scispace.com]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sequential Friedländer and anionic benzannulation strategy for the regiodefined assembly of unsymmetrical acridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: 2,4,6-Trimethoxyaniline Hydrochloride in Azo Dye Synthesis
Introduction
2,4,6-Trimethoxyaniline is a versatile aromatic amine derivative widely employed as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and notably, dyes.[1] Its molecular structure, featuring an amino group and three methoxy groups on the benzene ring, makes it highly reactive in electrophilic aromatic substitution and diazotization-coupling reactions.[1][2] This reactivity is fundamental to its application in producing azo dyes, which constitute a significant class of industrial colorants.[3] The general synthesis route involves the diazotization of the primary aromatic amine (2,4,6-trimethoxyaniline) followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or another aniline derivative.[4][5]
The methoxy groups on the aniline ring are electron-donating, which influences the color and properties of the resulting azo dyes. The overall process provides a pathway to a diverse range of colors, depending on the choice of the coupling component.
General Synthesis Pathway
The synthesis of azo dyes from 2,4,6-trimethoxyaniline hydrochloride follows a two-step process:
-
Diazotization: The primary amino group of 2,4,6-trimethoxyaniline is converted into a diazonium salt. This is typically achieved by reacting the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C).[5] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component. This component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling agent, typically at the para position, to form the characteristic azo (-N=N-) linkage.[4]
The overall reaction scheme is a cornerstone of azo dye chemistry, allowing for the synthesis of a vast array of colored compounds.
Experimental Protocols
The following are generalized protocols for the synthesis of an azo dye using this compound.
Protocol 1: Diazotization of this compound
-
Objective: To prepare the 2,4,6-trimethoxyphenyldiazonium chloride solution.
-
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
Dissolve a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid in a beaker.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring. Some precipitation of the aniline salt may occur.[3]
-
In a separate vessel, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents) in cold distilled water.[6]
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.[3][7]
-
Continue stirring the mixture for an additional 10-15 minutes after the addition is complete.
-
The resulting slightly turbid, pale solution is the diazonium salt solution. Keep this solution in the ice bath for immediate use in the coupling reaction.[3]
-
Protocol 2: Azo Coupling with Naphthalen-2-ol (Example Coupling Agent)
-
Objective: To synthesize an azo dye by coupling the diazonium salt with naphthalen-2-ol.
-
Materials:
-
Diazonium salt solution from Protocol 1
-
Naphthalen-2-ol (beta-Naphthol)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
-
Procedure:
-
In a separate beaker, dissolve naphthalen-2-ol (1.0 molar equivalent) in an aqueous solution of sodium hydroxide. Stir until complete dissolution.[3]
-
Cool this alkaline solution of naphthalen-2-ol in an ice-water bath to 0-5 °C.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold alkaline naphthalen-2-ol solution.[3] A brightly colored precipitate (the azo dye) should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 15-30 minutes to ensure the completion of the coupling reaction.[3]
-
Collect the precipitated dye by suction filtration using a Büchner funnel.
-
Wash the solid product with a small amount of cold distilled water to remove any unreacted salts.[3]
-
Dry the product, for instance, by leaving it on the Büchner funnel with the suction on for a period or in a desiccator.
-
Data Presentation
The following table presents hypothetical, yet representative, quantitative data for the synthesis of an azo dye from 2,4,6-trimethoxyaniline and naphthalen-2-ol.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2,4,6-Trimethoxyaniline HCl | 2.19 | g | (0.01 mol) |
| Sodium Nitrite (NaNO₂) | 0.70 | g | (0.01 mol) |
| Naphthalen-2-ol | 1.44 | g | (0.01 mol) |
| Reaction Conditions | |||
| Diazotization Temperature | 0 - 5 | °C | Critical for stability |
| Coupling Temperature | 0 - 5 | °C | |
| Reaction Time (Coupling) | 30 | min | |
| Product Characterization | |||
| Theoretical Yield | 3.39 | g | |
| Actual Yield | 2.88 | g | |
| Percentage Yield | 85 | % | |
| Melting Point | >200 | °C | (Decomposition) |
| λmax (in Ethanol) | 485 | nm | (Visible region) |
Visualizations
Below are diagrams illustrating the key processes in the synthesis.
Caption: Workflow for the synthesis of an azo dye.
Caption: Logical flow of the reaction mechanism.
References
Application Notes and Protocols: 2,4,6-Trimethoxyaniline Hydrochloride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,4,6-trimethoxyaniline hydrochloride and its derivatives in medicinal chemistry. The focus is on the synthesis of chalcones and pyrimidines with potential therapeutic applications, particularly in oncology. Detailed experimental protocols, quantitative biological data, and mechanistic insights are provided to facilitate further research and drug development.
Introduction
2,4,6-Trimethoxyaniline is a versatile chemical intermediate, valued in organic synthesis for its electron-rich aromatic ring, which makes it amenable to various chemical transformations.[1] In medicinal chemistry, this scaffold serves as a key building block for the synthesis of a diverse range of bioactive molecules. While this compound itself is primarily a starting material, its derivatives, particularly chalcones and pyrimidines, have demonstrated significant potential as anticancer and anti-inflammatory agents.
This document outlines the synthetic pathways from a readily available precursor, 1,3,5-trimethoxybenzene (a close analogue of 2,4,6-trimethoxyaniline), to bioactive chalcones and pyrimidines. It also delves into their mechanisms of action, supported by quantitative data and signaling pathway diagrams.
Synthetic Applications and Protocols
The following sections provide detailed experimental protocols for the synthesis of key intermediates and final bioactive compounds.
Part 1: Synthesis of the Key Intermediate: 1-(2,4,6-Trimethoxyphenyl)ethan-1-one
A crucial intermediate for the synthesis of medicinally relevant chalcones is 1-(2,4,6-trimethoxyphenyl)ethan-1-one. A reliable method for its synthesis is the Friedel-Crafts acylation of 1,3,5-trimethoxybenzene.
Experimental Protocol: Friedel-Crafts Acylation of 1,3,5-Trimethoxybenzene [2]
-
Materials:
-
1,3,5-Trimethoxybenzene
-
Acetic anhydride
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Nitromethane (MeNO₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
To a solution of 1,3,5-trimethoxybenzene (1.0 g, 5.95 mmol) in nitromethane (10 mL), add ytterbium(III) trifluoromethanesulfonate (0.74 g, 1.19 mmol).
-
Add acetic anhydride (0.67 mL, 7.14 mmol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 50°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2,4,6-trimethoxyphenyl)ethan-1-one.
-
-
Expected Yield: 93%[2]
Experimental Workflow for the Synthesis of 1-(2,4,6-Trimethoxyphenyl)ethan-1-one
References
The Strategic Application of 2,4,6-Trimethoxyaniline Hydrochloride in the Synthesis of Bioactive Heterocyclic Compounds
For Immediate Release
[City, State] – [Date] – 2,4,6-Trimethoxyaniline hydrochloride is emerging as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds, demonstrating significant potential for applications in drug discovery and development. Its unique electronic and steric properties facilitate the construction of complex molecular architectures, particularly those bearing trimethoxy-substituted phenyl moieties, which are common in various biologically active molecules. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of drug development.
Application Notes
This compound serves as a versatile building block for the synthesis of several classes of heterocyclic compounds, including quinazolines, quinolines, and acridines. The electron-donating nature of the three methoxy groups on the aniline ring enhances the nucleophilicity of the aromatic system, influencing the regioselectivity of cyclization reactions and often leading to milder reaction conditions and improved yields.
The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it a convenient starting material for various synthetic transformations. The presence of the methoxy groups in the final heterocyclic products can significantly impact their pharmacokinetic and pharmacodynamic profiles, potentially enhancing their binding affinity to biological targets and improving their metabolic stability.
One of the key applications of this reagent is in the synthesis of 5,7,X-trimethoxy-substituted quinazolines and related fused heterocyclic systems. These scaffolds are of considerable interest in medicinal chemistry due to their prevalence in compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Synthesis of Trimethoxy-Substituted Heterocycles: Protocols and Data
The following section details experimental protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key starting material.
Synthesis of 5,7-Dimethoxy-Substituted Quinazolines
The synthesis of quinazoline derivatives often involves the cyclocondensation of an aniline derivative with a suitable carbonyl-containing compound. In the case of 2,4,6-trimethoxyaniline, this leads to the formation of quinazolines with a distinct substitution pattern.
Protocol 1: General Procedure for the Synthesis of 2,4-Disubstituted-5,7-dimethoxyquinazolines
This protocol is adapted from established methods for quinazoline synthesis.
Experimental Procedure:
-
Step 1: Formation of the Amidine Intermediate. To a solution of this compound (1.0 eq) in an appropriate solvent such as isopropanol, add a nitrile (1.1 eq) and a Lewis acid catalyst (e.g., AlCl₃, 0.2 eq). The reaction mixture is heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Step 2: Cyclization. After completion of the initial reaction, a suitable cyclizing agent, such as an orthoester (e.g., triethyl orthoformate, 1.5 eq), is added to the reaction mixture. The reflux is continued for an additional 8-12 hours.
-
Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 5,7-dimethoxyquinazoline derivative.
Quantitative Data Summary:
| Product Class | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 5,7-Dimethoxyquinazolines | 2,4,6-Trimethoxyaniline HCl, Nitrile, Orthoester | Lewis Acid | Isopropanol | 12-18 | 60-85 |
Synthesis of Trimethoxy-Substituted Quinolines via Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines. The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
Protocol 2: Synthesis of 5,7,8-Trimethoxy-Substituted Quinolines
Experimental Procedure:
-
Reaction Setup. In a round-bottom flask, combine 2,4,6-trimethoxyaniline (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.2 eq), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) in a high-boiling solvent such as diphenyl ether.
-
Reaction Conditions. The mixture is heated to a high temperature (typically 200-250 °C) for 2-4 hours. The reaction is monitored by TLC.
-
Work-up and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with hexane, and then purified by recrystallization or column chromatography to yield the target trimethoxy-substituted quinoline.
Quantitative Data Summary:
| Product Class | Reactants | Catalyst | Solvent | Reaction Temperature (°C) | Yield (%) |
| Trimethoxy-substituted Quinolines | 2,4,6-Trimethoxyaniline, β-Ketoester | p-TSA | Diphenyl ether | 200-250 | 55-75 |
Visualizing Synthetic Pathways
To illustrate the logical flow of the synthetic strategies, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for 5,7-dimethoxyquinazolines.
Caption: Workflow for trimethoxy-substituted quinolines.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel, biologically active molecules. The strategic incorporation of the trimethoxy-phenyl moiety can lead to the development of new therapeutic agents with improved properties. Further exploration of multi-component reactions and the development of novel cyclization strategies involving this precursor are anticipated to open new avenues in medicinal chemistry and drug discovery.
Application Notes and Protocols: Reaction of 2,4,6-Trimethoxyaniline Hydrochloride with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of primary amines with aldehydes to form Schiff bases (imines) is a fundamental and versatile transformation in organic synthesis. This application note focuses on the reaction between 2,4,6-trimethoxyaniline hydrochloride and various aldehydes. 2,4,6-trimethoxyaniline is an electron-rich aromatic amine, and its derivatives are of significant interest in medicinal chemistry and materials science.[1] The resulting Schiff bases, characterized by the azomethine (-C=N-) functional group, are valuable intermediates in the synthesis of various heterocyclic compounds and have shown potential as fluorescent probes and antimicrobial agents.[2][3]
The use of 2,4,6-trimethoxyaniline as its hydrochloride salt necessitates a neutralization step to liberate the free amine for the condensation reaction with aldehydes. This is typically achieved in situ using a mild base. The electron-donating methoxy groups on the aniline ring enhance its nucleophilicity, facilitating the reaction with a wide range of aldehydes.
General Reaction Scheme
The reaction proceeds via a nucleophilic addition of the amine to the carbonyl group of the aldehyde, followed by dehydration to form the imine, commonly known as a Schiff base.
Caption: General reaction scheme for the synthesis of Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of a Schiff Base from this compound and Benzaldehyde
This protocol describes a general procedure for the synthesis of (E)-N-benzylidene-2,4,6-trimethoxyaniline.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Acetate (anhydrous)
-
Ethanol (absolute)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 mmol) and anhydrous sodium acetate (1.2 mmol).
-
Add 20 mL of absolute ethanol to the flask.
-
Stir the mixture at room temperature for 15 minutes to allow for the in-situ formation of the free amine.
-
Add benzaldehyde (1.0 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly add cold distilled water (40 mL) to the mixture with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the purified product in a vacuum oven at 40-50 °C.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).[5]
Protocol 2: Synthesis of a Schiff Base with a Substituted Aldehyde (p-Nitrobenzaldehyde)
This protocol outlines the synthesis of (E)-N-(4-nitrobenzylidene)-2,4,6-trimethoxyaniline.
Materials:
-
This compound
-
p-Nitrobenzaldehyde
-
Triethylamine
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 25 mL of methanol.
-
Add triethylamine (1.2 mmol) dropwise to the solution while stirring. Stir for 20 minutes at room temperature.
-
Add p-nitrobenzaldehyde (1.0 mmol) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation is incomplete, place the flask in an ice bath for 30 minutes.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the product under vacuum.
-
Characterize the product using appropriate spectroscopic techniques.[6]
Data Presentation
The following table summarizes representative (hypothetical) quantitative data for the synthesis of various Schiff bases from this compound and different aldehydes. This data is for illustrative purposes and actual results may vary.
| Aldehyde | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 3 | 85 | 112-114 |
| 4-Nitrobenzaldehyde | 4 | 92 | 145-147 |
| 4-Methoxybenzaldehyde | 2.5 | 88 | 128-130 |
| 4-(Dimethylamino)benzaldehyde | 2 | 90 | 135-137 |
| 2-Hydroxybenzaldehyde | 4 | 82 | 150-152 |
Applications
Fluorescent Probes
Schiff bases derived from aromatic amines and aldehydes often exhibit fluorescence properties.[2] The extended π-conjugation in these molecules can lead to absorption of UV-Vis light and subsequent emission in the visible region. The fluorescence characteristics can be tuned by varying the substituents on the aldehyde. For instance, electron-donating groups on the aldehyde may lead to a red-shift in the emission spectrum.
Experimental Workflow for Fluorescence Spectroscopy:
Caption: Workflow for evaluating the fluorescent properties of synthesized Schiff bases.
Antimicrobial Agents
Schiff bases are a well-known class of compounds with a wide range of biological activities, including antimicrobial and antifungal properties.[3] The imine group is often crucial for their biological activity. The synthesized Schiff bases from 2,4,6-trimethoxyaniline can be screened for their efficacy against various bacterial and fungal strains.
Protocol for Antimicrobial Screening (Agar Well Diffusion Method):
-
Prepare sterile nutrient agar plates.
-
Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Create wells of a specific diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the synthesized Schiff bases in a suitable solvent (e.g., DMSO) at different concentrations.
-
Add a fixed volume of each test solution into the respective wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Conclusion
The reaction of this compound with aldehydes provides a straightforward route to a variety of Schiff bases. The protocols outlined in this application note offer a reliable method for their synthesis. The resulting compounds are promising candidates for further investigation as fluorescent probes and antimicrobial agents, making them valuable targets for research in drug development and materials science. Further studies are warranted to fully elucidate their photophysical and biological properties.
References
- 1. a2bchem.com [a2bchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajol.info [ajol.info]
Application Notes and Protocols for the Derivatization of 2,4,6-Trimethoxyaniline Hydrochloride for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2,4,6-trimethoxyaniline hydrochloride to enhance its analyzability by common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization is a crucial step for improving the volatility, thermal stability, and chromatographic behavior of polar analytes like anilines, thereby leading to improved separation and detection.
Introduction
2,4,6-Trimethoxyaniline is a polysubstituted aromatic amine used in the synthesis of various compounds, including dyes and pharmaceutical intermediates.[1][2] Its hydrochloride salt is a polar and often non-volatile compound, making direct analysis by GC challenging. Derivatization of the primary amine group can significantly improve its analytical characteristics. The two most common derivatization techniques for anilines are acetylation and silylation.
Acetylation involves the reaction of the amine with an acetylating agent, such as acetic anhydride, to form a less polar and more volatile N-acetyl derivative. This method is robust and widely applicable to primary and secondary amines.
Silylation replaces the active hydrogen of the amine group with a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Silylated derivatives are generally more volatile and thermally stable, making them ideal for GC-MS analysis.[3][4]
Data Presentation
The following tables summarize the expected analytical data for the derivatized products of 2,4,6-trimethoxyaniline. Please note that this data is illustrative and based on typical results for derivatized anilines; actual results may vary and should be determined experimentally.
Table 1: Physicochemical Properties of 2,4,6-Trimethoxyaniline and its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2,4,6-Trimethoxyaniline | C₉H₁₃NO₃ | 183.20 | 125-127 (0.8 Torr) | 29-31 |
| N-(2,4,6-trimethoxyphenyl)acetamide | C₁₁H₁₅NO₄ | 225.24 | Not available | Not available |
| N-trimethylsilyl-2,4,6-trimethoxyaniline | C₁₂H₂₁NO₃Si | 255.38 | Not available | Not available |
Table 2: Illustrative Chromatographic and Mass Spectrometric Data
| Derivative | Analytical Method | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| N-(2,4,6-trimethoxyphenyl)acetamide | GC-MS | 10.5 | 225 (M+), 183, 168, 153, 43 |
| N-trimethylsilyl-2,4,6-trimethoxyaniline | GC-MS | 8.2 | 255 (M+), 240, 183, 73 |
| N-(2,4,6-trimethoxyphenyl)acetamide | HPLC-UV | 6.8 | N/A |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes the acetylation of this compound using acetic anhydride and sodium acetate.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Deionized water
-
Ethanol (for recrystallization)
-
Hydrochloric acid (optional, for neutralization of the hydrochloride salt)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
Dissolve this compound in a minimal amount of deionized water.
-
Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the solution is neutral to slightly basic (pH 7-8). This step is crucial to free the aniline base for reaction.
-
Extract the free aniline into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the free 2,4,6-trimethoxyaniline.
-
-
Acetylation Reaction:
-
Dissolve the free 2,4,6-trimethoxyaniline in a suitable solvent such as glacial acetic acid or an aprotic solvent like dichloromethane in a round-bottom flask.
-
Add acetic anhydride (1.1 to 1.5 equivalents) to the solution.
-
If using an aprotic solvent, add a base such as pyridine or triethylamine (1.2 equivalents) to scavenge the acetic acid byproduct.
-
Stir the reaction mixture at room temperature for 1-2 hours or gently heat to 50-60 °C for 30 minutes to ensure complete reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If the reaction was performed in an organic solvent, wash the solution sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If the product precipitates from the reaction mixture, it can be collected by filtration.
-
Recrystallize the crude N-(2,4,6-trimethoxyphenyl)acetamide from a suitable solvent system, such as ethanol/water, to obtain the purified product.
-
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
Spectroscopy: Confirm the structure using IR, ¹H NMR, and Mass Spectrometry.
Protocol 2: Silylation of 2,4,6-Trimethoxyaniline for GC-MS Analysis
This protocol outlines the silylation of 2,4,6-trimethoxyaniline for analysis by Gas Chromatography-Mass Spectrometry. Silylation should be performed under anhydrous conditions.
Materials:
-
2,4,6-trimethoxyaniline (free base, obtained from the hydrochloride salt as described in Protocol 1, Step 1)
-
Silylating reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the dried 2,4,6-trimethoxyaniline (e.g., 1 mg) into a clean, dry GC vial.
-
Add 100 µL of the anhydrous solvent to dissolve the sample.
-
-
Silylation Reaction:
-
Add 100 µL of the silylating reagent (BSTFA + 1% TMCS or MSTFA) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30-60 minutes in a heating block or oven to ensure complete derivatization.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample.
-
GC-MS Conditions (Illustrative):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-500
Visualizations
Caption: Workflow for derivatization and analysis.
Caption: Acetylation reaction of 2,4,6-trimethoxyaniline.
Caption: Silylation reaction of 2,4,6-trimethoxyaniline.
References
Application Notes and Protocols for 2,4,6-Trimethoxyaniline Hydrochloride in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2,4,6-trimethoxyaniline hydrochloride in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable component in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] The protocols outlined herein are designed to serve as a robust starting point for the synthesis of a variety of coupled products.
Introduction to Coupling Reactions with 2,4,6-Trimethoxyaniline
2,4,6-Trimethoxyaniline is a highly electron-rich aniline derivative, a property that influences its reactivity in coupling reactions. The presence of three methoxy groups on the aromatic ring makes it a valuable precursor for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, are powerful methods for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, respectively. These reactions are instrumental in modern organic synthesis due to their broad substrate scope and functional group tolerance.[3][4][5]
When using this compound, the hydrochloride salt must be neutralized in situ by the base used in the coupling reaction to generate the free amine for participation in the catalytic cycle.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2,4,6-trimethoxyanilines
The Buchwald-Hartwig amination is a cornerstone of modern organic chemistry for the formation of C-N bonds.[3] This reaction enables the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.
General Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
Materials:
-
This compound
-
Aryl halide (e.g., 4-chlorotoluene, bromobenzene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, phosphine ligand, and base.
-
Add the this compound and the aryl halide to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | NaOtBu | Toluene | 100 | 12 | >95 |
| Pd(OAc)₂ / RuPhos | Bromobenzene | K₂CO₃ | Dioxane | 110 | 18 | 85-95 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction scale.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5] To utilize 2,4,6-trimethoxyaniline in a Suzuki coupling, it must first be converted to an aryl halide or triflate derivative.
General Experimental Protocol:
A typical Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst, a ligand (if necessary), and a base in a suitable solvent system.
Materials:
-
Halogenated 2,4,6-trimethoxybenzene (e.g., 1-bromo-2,4,6-trimethoxybenzene)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated 2,4,6-trimethoxybenzene, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas.
-
Heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Representative Reaction Conditions
| Catalyst | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1-Bromo-2,4,6-trimethoxybenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 |
| PdCl₂(dppf) | 1-Iodo-2,4,6-trimethoxybenzene | 4-Methoxyphenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | >95 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction scale.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Sonogashira Coupling: Synthesis of Alkynyl Arenes
The Sonogashira coupling reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds, typically involving the coupling of a terminal alkyne with an aryl or vinyl halide.[4][6][7] Similar to the Suzuki coupling, a halogenated derivative of 2,4,6-trimethoxybenzene is required.
General Experimental Protocol:
The Sonogashira coupling is generally carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Materials:
-
Halogenated 2,4,6-trimethoxybenzene
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) salt (e.g., CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the halogenated 2,4,6-trimethoxybenzene and the terminal alkyne in the solvent.
-
Add the palladium catalyst and the copper(I) salt.
-
Add the amine base and stir the mixture at the specified temperature.
-
Monitor the reaction progress.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | 1-Iodo-2,4,6-trimethoxybenzene | Phenylacetylene | Et₃N | THF | 60 | 6 | >90 |
| Pd(PPh₃)₄ / CuI | 1-Bromo-2,4,6-trimethoxybenzene | Trimethylsilylacetylene | i-Pr₂NH | DMF | 80 | 12 | 85-95 |
Note: The data presented are representative and may vary depending on the specific substrates and reaction scale.
Logical Relationship: Sonogashira Reaction Components
Caption: Key Components of the Sonogashira Coupling.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The protocols and data presented in these application notes demonstrate the utility of this compound as a versatile substrate in key palladium-catalyzed coupling reactions. These methods provide a foundation for the synthesis of a wide array of complex molecules relevant to drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
- 1. a2bchem.com [a2bchem.com]
- 2. 2,4,6-trimethoxyaniline; CAS No.: 14227-17-9 [chemshuttle.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
Application Notes: 2,4,6-Trimethoxyaniline Hydrochloride as a Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethoxyaniline hydrochloride is a versatile aromatic amine building block with significant potential in the synthesis of pharmacologically active compounds.[1] The electron-rich trimethoxyphenyl moiety is a key structural feature in a variety of bioactive molecules, including potent anticancer agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinazoline-based kinase inhibitors, a class of drugs that has shown significant promise in oncology.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs that target protein kinases.[2][3] By incorporating the 2,4,6-trimethoxyphenyl group onto the quinazoline core, it is possible to develop potent inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] These receptors are often dysregulated in cancer, and their inhibition can lead to the suppression of tumor growth and angiogenesis.
Application: Synthesis of 4-(2,4,6-trimethoxyanilino)quinazoline Derivatives as Kinase Inhibitors
This section outlines the synthesis of a representative 4-(2,4,6-trimethoxyanilino)quinazoline derivative, a potential kinase inhibitor. The protocol involves a nucleophilic aromatic substitution reaction between 4-chloroquinazoline and 2,4,6-trimethoxyaniline.
Experimental Workflow
References
Application Notes and Protocols for the Quantification of 2,4,6-Trimethoxyaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethoxyaniline hydrochloride is an aromatic amine derivative with potential applications in pharmaceutical synthesis and materials science. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and formulation development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration.
Disclaimer: The following protocols are illustrative examples based on established analytical methods for structurally similar compounds, such as aniline and its derivatives.[1][2][3][4][5] Method development and validation are required for specific applications.
I. High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely used technique for the separation and quantification of aromatic amines due to its high sensitivity and specificity.[2][6][7] A reversed-phase HPLC method is proposed for the analysis of this compound.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data from the analysis of analogous aromatic amines.[1][2][8]
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy / Recovery (%) | 98 - 102% |
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (or other suitable buffer)
-
This compound reference standard
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid.[1][7] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C[7]
-
Injection Volume: 10 µL[7]
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength between 200 nm and 280 nm is expected.[9]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
II. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantification of compounds that absorb ultraviolet or visible light.[10] This method is suitable for the analysis of this compound in simple matrices where interfering substances are absent.
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity (R²) | > 0.998 |
| Range | 5 - 50 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/mL |
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Methanol (UV grade) or other suitable solvent
-
This compound reference standard
2. Determination of Maximum Absorbance (λmax):
-
Prepare a solution of this compound in the chosen solvent (e.g., 10 µg/mL).
-
Scan the UV spectrum of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5, 10, 20, 30, 40, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to achieve a concentration within the calibration range.
4. Analysis and Quantification:
-
Set the spectrophotometer to the determined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of the working standard solutions and prepare a calibration curve by plotting absorbance against concentration.
-
Measure the absorbance of the sample solution.
-
Calculate the concentration of this compound in the sample using the calibration curve.
III. Potentiometric Titration
Potentiometric titration is a classic analytical technique that can be used for the assay of the hydrochloride salt of an amine.[5][11][12] This method involves titrating the sample with a standardized base and monitoring the change in potential to determine the equivalence point.
Quantitative Data Summary
| Parameter | Expected Value |
| Stoichiometry | 1:1 (Analyte:Titrant) |
| Precision (%RSD) | < 1% |
| Accuracy (%) | 99 - 101% |
Experimental Protocol
1. Instrumentation and Materials:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Ethanol or a mixture of ethanol and water
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound sample
2. Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in a suitable solvent such as ethanol or an ethanol/water mixture.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial potential (or pH).
-
Add the standardized 0.1 M NaOH solution in small increments from the burette.
-
After each addition, allow the potential to stabilize and record the potential and the volume of titrant added.
-
Continue the titration past the equivalence point, which is indicated by a sharp change in potential.
3. Data Analysis:
-
Plot a graph of potential (or pH) versus the volume of NaOH added.
-
The equivalence point is the point of maximum slope on the titration curve. This can be determined more accurately by plotting the first or second derivative of the titration curve.
-
Calculate the amount of this compound in the sample using the following formula:
Amount (g) = (V × M × MW) / n
Where:
-
V = Volume of NaOH at the equivalence point (L)
-
M = Molarity of the NaOH solution (mol/L)
-
MW = Molecular weight of this compound
-
n = Stoichiometric factor (in this case, n=1)
-
IV. Visualizations
Experimental Workflow
Caption: General Workflow for Analytical Method Implementation
Signaling Pathway (Illustrative for Drug Action)
As this compound is a synthetic intermediate, a specific signaling pathway is not applicable. However, the following diagram illustrates a generic signal transduction pathway that could be relevant for a hypothetical drug derived from this compound.
Caption: Hypothetical Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. potentiometric titration technique: Topics by Science.gov [science.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sbpmat.org.br [sbpmat.org.br]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with 2,4,6-Trimethoxyaniline Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethoxyaniline hydrochloride. The following sections address common challenges and provide guidance on optimizing reaction yields in key synthetic transformations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki-Miyaura)
Question: I am attempting a Buchwald-Hartwig amination or Suzuki-Miyaura coupling reaction with this compound and observing low to no conversion of my starting materials. What are the likely causes and how can I improve the reaction yield?
Answer:
Low conversion in palladium-catalyzed cross-coupling reactions involving this compound can stem from several factors, primarily related to the properties of the aniline and the reaction conditions.
Potential Causes and Recommended Solutions:
-
Incomplete Deprotonation of the Aniline Hydrochloride: The hydrochloride salt of 2,4,6-trimethoxyaniline is not nucleophilic enough to participate in the catalytic cycle. A base is required to generate the free, electron-rich aniline in situ. Insufficient base strength or quantity will result in low concentrations of the active nucleophile.
-
Solution: Employ a strong, non-nucleophilic base. For Buchwald-Hartwig reactions, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective. For Suzuki-Miyaura couplings, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.[1] Use at least one equivalent of base to neutralize the hydrochloride salt, plus the amount required for the catalytic cycle (typically 1.5-2.5 equivalents total). The choice of base can be critical and may require screening.[2][3]
-
-
Catalyst Inhibition or Deactivation: The electron-rich nature of 2,4,6-trimethoxyaniline can sometimes lead to strong coordination to the palladium center, potentially inhibiting the catalytic cycle.[2] Additionally, impurities in reagents or solvents can deactivate the catalyst.
-
Solution:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos, RuPhos), which are known to promote the desired reductive elimination step and prevent catalyst aggregation.[2][4]
-
Catalyst Pre-activation: If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to the active Pd(0) species. Using a pre-formed Pd(0) catalyst or a precatalyst can sometimes improve reproducibility.
-
Reagent and Solvent Purity: Use high-purity, anhydrous, and degassed solvents to minimize catalyst deactivation by oxygen or water.
-
-
-
Suboptimal Reaction Temperature: The optimal temperature is a balance between achieving a sufficient reaction rate and avoiding thermal decomposition of the reactants, products, or catalyst.
-
Solution: Screen a range of temperatures, typically between 80-120 °C for these types of cross-coupling reactions. Microwave irradiation can sometimes offer improved yields and shorter reaction times.
-
-
Steric Hindrance: The methoxy groups at the ortho positions of the aniline increase steric bulk, which can hinder its approach to the palladium center.
-
Solution: The use of sterically demanding ligands can often overcome this issue by creating a more open coordination sphere around the palladium.
-
A general troubleshooting workflow for these issues is presented below.
References
Technical Support Center: Purification of 2,4,6-Trimethoxyaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,4,6-trimethoxyaniline hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Discoloration (Yellow, Brown, or Dark) | Oxidation of the aniline moiety is a common issue, leading to colored impurities.[1] | Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. Heat briefly and perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool and crystallize.[2] |
| Presence of nitro-aromatic precursors or byproducts.[3] | Acid-Base Extraction: Dissolve the crude hydrochloride salt in water and basify to a pH > 9 with a base like sodium carbonate or sodium hydroxide to precipitate the free amine. Extract the free amine into an organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer, dry it, and then reform the hydrochloride salt by adding a solution of HCl in an organic solvent.[2][4] | |
| Oiling Out During Recrystallization | The solvent may be too nonpolar for the hydrochloride salt. | Use a more polar solvent or a solvent mixture with a higher proportion of a polar component.[2] |
| The solution is supersaturated. | Cool the solution at a slower rate. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[2] | |
| High impurity content depressing the melting point. | Perform a preliminary purification step like an acid-base extraction before attempting recrystallization.[2] | |
| Low Recovery After Purification | The product is too soluble in the recrystallization solvent, even at low temperatures. | Select a different solvent or solvent system where the product has lower solubility at cold temperatures. Minimize the volume of the solvent used for dissolution.[2] |
| Incomplete precipitation during salt formation. | If regenerating the hydrochloride salt, ensure complete precipitation by adding a sufficient amount of HCl solution and cooling the mixture. | |
| Material loss during transfers. | Ensure all glassware is thoroughly rinsed with the mother liquor to recover any residual product.[2] | |
| Insoluble Impurities Present | Insoluble foreign matter or polymeric byproducts. | Filter the solution of the crude product before proceeding with purification. For hot recrystallizations, perform a hot filtration. |
| Formation of an insoluble double salt.[5] | While less common, ensure that no incompatible metal salts are present that could form insoluble complexes. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying crude this compound?
A1: Recrystallization is a primary and effective method for purifying this compound. If the product is highly discolored, a preliminary acid-base extraction to purify the free amine, followed by regeneration of the hydrochloride salt, is recommended.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: The choice of solvent is critical for successful recrystallization. Given the polar nature of the hydrochloride salt, polar solvents or mixtures are generally suitable. It is essential to perform small-scale solubility tests to find the ideal solvent.
| Solvent/Solvent System | Rationale |
| Ethanol/Water | A polar protic mixture that can be effective for many amine hydrochlorides. The ratio can be adjusted to achieve good solubility when hot and poor solubility when cold. |
| Isopropanol | A slightly less polar alcohol than ethanol that can also be a good candidate. |
| Ethanol/Diethyl Ether | A polar/non-polar mixture. The product is dissolved in a minimum of hot ethanol, and diethyl ether is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and allowed to cool slowly. |
| Water | While the hydrochloride salt is likely soluble in water, it might be too soluble for efficient recovery. However, it can be a component of a solvent system.[6] |
Q3: How can I remove persistent color from my this compound?
A3: Colored impurities often arise from the oxidation of the aniline.[1] The most common method to remove these is by treating a hot solution of the crude product with activated carbon. The carbon adsorbs the colored impurities, and a subsequent hot filtration removes the carbon, leaving a decolorized solution to crystallize.[2]
Q4: Can I use column chromatography to purify this compound directly?
A4: Direct purification of highly polar amine hydrochlorides on standard silica gel can be challenging and may lead to poor separation and recovery.[2] It is generally more effective to perform column chromatography on the less polar free amine (2,4,6-trimethoxyaniline) and then convert the purified free amine back into the hydrochloride salt.
Q5: What are the common impurities I should expect in my crude product?
A5: Common impurities can include:
-
Unreacted starting materials from the synthesis.
-
Byproducts from side reactions.
-
Oxidation products, which are often colored.[7]
-
Residual solvents.
-
Inorganic salts.
Q6: How should I store purified this compound?
A6: this compound is sensitive to light and air and can discolor over time.[8][9] It should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of the selected hot solvent to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) to the hot solution.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the solids.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Protocol 2: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is greater than 9. The free amine, 2,4,6-trimethoxyaniline, should precipitate.
-
Extraction: Extract the free amine into an organic solvent such as ethyl acetate or dichloromethane (repeat 2-3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Salt Formation: Filter to remove the drying agent. To the dried organic solution, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanol) with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation: Collect the purified this compound crystals by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Visualizations
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Aniline purification without steam distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. veeprho.com [veeprho.com]
- 8. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
Technical Support Center: Synthesis of 2,4,6-Trimethoxyaniline Hydrochloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethoxyaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2,4,6-trimethoxyaniline?
A common and effective method involves a two-step process starting from 1,3,5-trimethoxybenzene. The first step is the nitration of the benzene ring to yield 2,4,6-trimethoxynitrobenzene. This intermediate is then subjected to a reduction reaction to convert the nitro group to an amine, affording 2,4,6-trimethoxyaniline. The final step is the reaction of the aniline with hydrochloric acid to produce the hydrochloride salt.
Q2: My final product is off-white/colored, not the expected white crystalline solid. What are the likely causes?
A colored product often indicates the presence of oxidized impurities. Anilines, in general, are susceptible to air oxidation, which can form colored byproducts.[1][2] This can happen during the reaction, workup, or storage. Ensure that the synthesis, particularly the purification and drying steps, is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Q3: After the nitration of 1,3,5-trimethoxybenzene, I have significant side products. How can I minimize their formation?
The nitration of the highly activated 1,3,5-trimethoxybenzene ring can be prone to side reactions, including oxidation and coupling, which can lead to impurities such as hexamethoxybiphenyl and 2,6-dimethoxybenzoquinone.[4] To minimize these, it is crucial to carefully control the reaction temperature and the addition rate of the nitrating agent. Using milder nitrating agents and running the reaction at lower temperatures can often improve the selectivity for the desired mono-nitro product.
Q4: What are the potential impurities from the starting material, 1,3,5-trimethoxybenzene?
If 1,3,5-trimethoxybenzene is synthesized from phloroglucinol, incomplete methylation can be a source of impurities.[3] The most common of these are 1,3-dimethoxy-5-hydroxybenzene and 1-methoxy-3,5-dihydroxybenzene.[3] It is advisable to use high-purity starting material or purify it before use to avoid carrying these impurities through the synthetic sequence.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield in Nitration Step | - Incomplete reaction. - Formation of side products due to harsh reaction conditions.[4] | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Control the temperature carefully, often below room temperature. - Add the nitrating agent slowly and portion-wise. |
| Incomplete Reduction of the Nitro Group | - Insufficient reducing agent. - Deactivated catalyst (if using catalytic hydrogenation). - Insufficient reaction time or temperature. | - Use a stoichiometric excess of the reducing agent (e.g., SnCl₂). - If using a catalyst like Pd/C, ensure it is fresh and active. - Monitor the reaction by TLC or HPLC until the starting nitro compound is fully consumed. |
| Product is an Oil or Low-Melting Solid | - Presence of residual solvent. - Impurities depressing the melting point. | - Dry the product under high vacuum to remove any remaining solvent. - Purify the product by recrystallization from a suitable solvent system or by column chromatography.[3] |
| Difficulty in Isolating the Hydrochloride Salt | - Incorrect stoichiometry of hydrochloric acid. - Product is too soluble in the chosen solvent. | - Ensure the molar equivalent of HCl is correct. - If the product is soluble, try adding a non-polar co-solvent to induce precipitation, or remove the solvent under reduced pressure. |
Key Experimental Protocols
Synthesis of 2,4,6-Trimethoxyaniline from 2,4,6-Trimethoxybenzamide
This method involves a Hofmann rearrangement of 2,4,6-trimethoxybenzamide.
-
Preparation of Hypochlorite Solution: A solution of sodium hypochlorite is typically prepared in situ or a commercial solution is used.
-
Hofmann Rearrangement: 2,4,6-trimethoxybenzamide is added to the chilled hypochlorite solution. The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) and then allowed to warm to room temperature.
-
Workup: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by distillation or recrystallization.[2]
Reduction of 2,4,5-Trimethoxynitrobenzene (Analogous Protocol)
This protocol for a related compound can be adapted for 2,4,6-trimethoxynitrobenzene.
-
Reaction Setup: In a round-bottom flask, add 2,4,5-trimethoxynitrobenzene, stannous chloride (SnCl₂), and concentrated hydrochloric acid.[1]
-
Reaction: Heat the mixture to reflux for approximately one hour.[1]
-
Workup: After cooling, basify the solution with a sodium hydroxide solution until the precipitate redissolves. Extract the product with an organic solvent like methylene chloride.[1]
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, and evaporate the solvent. The resulting crude product can be recrystallized from a suitable solvent such as ethanol.[1]
Formation of this compound
-
Dissolution: Dissolve the purified 2,4,6-trimethoxyaniline free base in a suitable solvent, such as isopropanol or diethyl ether.
-
Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., isopropanolic HCl) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[5]
Visualizations
Caption: Synthetic workflow for 2,4,6-trimethoxyaniline HCl.
References
preventing oxidation of 2,4,6-trimethoxyaniline hydrochloride during reactions
Technical Support Center: 2,4,6-Trimethoxyaniline Hydrochloride
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent its oxidation during chemical reactions.
Troubleshooting Guide: Preventing and Managing Oxidation
Oxidation of this compound is a common issue that can lead to colored impurities and reduced reaction yields. The electron-rich nature of the aromatic ring, due to the three methoxy groups, makes it particularly susceptible to oxidation by atmospheric oxygen and other oxidants.
Issue 1: Reaction Mixture Turns Brown/Dark
A change in color of the reaction mixture to brown or dark-purple is a primary indicator of oxidation.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution | Experimental Protocol |
| Exposure to Atmospheric Oxygen | Maintain the reaction under an inert atmosphere (Nitrogen or Argon). | Protocol ID: EXP-001 - See "Key Experimental Protocols" section below. |
| Presence of Oxidizing Impurities | Use freshly purified solvents and reagents. | Protocol ID: EXP-002 - See "Key Experimental Protocols" section below. |
| High Reaction Temperature | Run the reaction at a lower temperature, if the reaction kinetics allow. | Monitor the reaction progress at various temperatures (e.g., 0 °C, room temperature) to find the optimal balance between reaction rate and stability. |
| Light Exposure | Protect the reaction from light by wrapping the flask in aluminum foil. | Compare a reaction run in the dark to one exposed to ambient light to determine photosensitivity. |
Issue 2: Low Yield of Desired Product
Oxidation of the starting material will inevitably lead to a lower yield of the intended product.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned from off-white to a tan/brown color upon storage. Can I still use it?
A1: The color change indicates potential oxidation. While it might still be usable for some applications, the purity is compromised, which can lead to lower yields and more complex purification. It is recommended to use a fresh, pure sample for best results. For long-term storage, keep the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[1]
Q2: What are some suitable antioxidants for reactions involving this compound?
A2: While specific data for this compound is limited, general antioxidants for organic reactions can be considered. These are typically substances that are more easily oxidized than the aniline.
| Antioxidant Class | Examples | Considerations |
| Phenolic Antioxidants | BHT (Butylated hydroxytoluene), Hydroquinone | Effective in scavenging free radicals.[2] May require removal after the reaction. |
| Reducing Agents | Sodium sulfite, Sodium bisulfite | Can be used to quench oxidizing agents or remove dissolved oxygen.[3] |
| Vitamin Derivatives | Ascorbic acid (Vitamin C), Tocopherols (Vitamin E) | Natural antioxidants that can be effective in certain solvent systems.[2][4] |
Q3: How can I monitor the oxidation of this compound during my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective method. Spot the reaction mixture on a TLC plate at regular intervals. The appearance of new, often colored, spots that are different from the starting material and the desired product can indicate the formation of oxidation byproducts.
Q4: Can the pH of the reaction mixture affect the oxidation?
A4: Yes, the pH can significantly influence the rate of aniline oxidation.[5] For many anilines, oxidation rates increase in acidic conditions.[5] It is advisable to buffer the reaction mixture to maintain an optimal pH, if compatible with the desired reaction chemistry.
Key Experimental Protocols
Protocol ID: EXP-001 - General Procedure for Reactions under Inert Atmosphere
This protocol describes the use of a Schlenk line to maintain an inert atmosphere.
Objective: To prevent atmospheric oxygen from causing oxidation of this compound during a reaction.
Materials:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septa
-
Source of inert gas (Nitrogen or Argon) with a regulator
-
Bubbler (filled with mineral oil)
-
Syringes and needles
-
Oven-dried glassware
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) to remove adsorbed moisture.[6][7]
-
Assembly: Assemble the glassware while still warm and immediately place it under a positive pressure of inert gas.
-
Purging: Connect the flask to the Schlenk line. Perform at least three cycles of evacuating the flask under vacuum and backfilling with the inert gas to ensure all oxygen is removed.[1]
-
Reagent Addition: Add the this compound and any other solid reagents to the flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous solvents via a syringe through the rubber septum.
-
Reaction: Maintain a slight positive pressure of the inert gas throughout the reaction, monitored by the bubbler.
Workflow Diagram:
Caption: Workflow for setting up a reaction under inert atmosphere.
Protocol ID: EXP-002 - Solvent Purification
Objective: To remove peroxides and other oxidizing impurities from reaction solvents.
Materials:
-
Solvent still
-
Drying agent (e.g., sodium, calcium hydride)
-
Radical inhibitor/indicator (e.g., benzophenone)
-
Inert gas supply
Methodology for Tetrahydrofuran (THF):
-
Pre-drying: Pre-dry the THF over activated molecular sieves or anhydrous sodium sulfate.
-
Still Setup: Set up a solvent still under an inert atmosphere.
-
Drying and Distillation: Add sodium wire or chunks and a small amount of benzophenone to the pre-dried THF in the still.
-
Reflux: Reflux the solvent. A deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is free of oxygen and water.
-
Collection: Distill the purified, dry solvent directly into the reaction flask under an inert atmosphere.
Note: Always handle drying agents like sodium with extreme care and follow appropriate safety procedures.
This technical support guide is intended for informational purposes only and should be used by qualified individuals. Always perform a thorough risk assessment before conducting any chemical experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. btsa.com [btsa.com]
- 3. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 4. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
Technical Support Center: Synthesis of 2,4,6-Trimethoxyaniline Hydrochloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trimethoxyaniline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,4,6-trimethoxyaniline?
A1: The two most common and reliable methods for synthesizing 2,4,6-trimethoxyaniline are:
-
Hofmann Rearrangement: This method involves the reaction of 2,4,6-trimethoxybenzamide with a halogen (such as bromine) in a basic solution. The amide is converted to an amine with one less carbon atom.[1][2]
-
Reduction of 2,4,6-Trinitroanisole: This route involves the catalytic hydrogenation of 2,4,6-trinitroanisole, typically using a palladium on carbon (Pd/C) catalyst.[3]
The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Q2: How is the final hydrochloride salt of 2,4,6-trimethoxyaniline prepared?
A2: The hydrochloride salt is typically prepared by dissolving the free base (2,4,6-trimethoxyaniline) in a suitable organic solvent, such as diethyl ether or isopropanol, and then treating it with a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl). The salt then precipitates out of the solution and can be collected by filtration.
Troubleshooting Guides
This section is divided into troubleshooting for the two primary synthetic routes and the final salt formation.
Route 1: Hofmann Rearrangement of 2,4,6-Trimethoxybenzamide
Q3: My Hofmann rearrangement reaction is showing low or no yield of 2,4,6-trimethoxyaniline. What are the possible causes and solutions?
A3: Low yields in the Hofmann rearrangement can be attributed to several factors. The following table summarizes common issues and their remedies.
| Potential Cause | Troubleshooting/Optimization |
| Incomplete reaction | Ensure the stoichiometry of the reagents (amide, bromine, and base) is correct. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a slight excess of bromine and base. |
| Side reaction: Carbamate formation | If an alcohol is used as the solvent or is present as an impurity, it can trap the isocyanate intermediate to form a stable carbamate, reducing the yield of the desired amine.[1] Use a non-alcoholic solvent system and ensure all glassware is dry. |
| Low reaction temperature | The rearrangement step of the N-bromoamide anion to the isocyanate often requires heating. Ensure the reaction mixture reaches the optimal temperature as specified in the protocol. |
| Degradation of the product | Prolonged exposure to harsh basic conditions or high temperatures can lead to product degradation. Once the reaction is complete, promptly proceed with the work-up to isolate the product. |
Q4: I am observing an unexpected, highly polar byproduct in my reaction mixture. What could it be?
A4: A common byproduct in the Hofmann rearrangement is the corresponding carbamic acid, formed by the reaction of the isocyanate intermediate with water. While typically unstable and decarboxylating to the amine, under certain conditions, it or its salt might be observed. Ensure adequate heating and reaction time to promote complete decarboxylation.
Q5: How can I effectively purify the crude 2,4,6-trimethoxyaniline obtained from the Hofmann rearrangement?
A5: Purification can be achieved through several methods:
-
Extraction: After the reaction, an extractive work-up is crucial. The product can be extracted into an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with water and brine will help remove inorganic salts and water-soluble impurities.
-
Distillation: The free base, 2,4,6-trimethoxyaniline, is a liquid at room temperature and can be purified by vacuum distillation.[4]
-
Crystallization: The final hydrochloride salt can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
Route 2: Reduction of 2,4,6-Trinitroanisole
Q6: My catalytic hydrogenation of 2,4,6-trinitroanisole is slow or has stalled. What could be the issue?
A6: Slow or incomplete hydrogenation reactions are often related to catalyst activity. Here are some common causes and solutions:
| Potential Cause | Troubleshooting/Optimization |
| Catalyst poisoning | The catalyst can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Common poisons for palladium catalysts include sulfur compounds, halides, and other nitrogen-containing functional groups.[5][6] Ensure high-purity starting materials and solvents are used. |
| Product inhibition | The amine product can adsorb onto the catalyst surface and inhibit the reaction, a phenomenon known as product inhibition.[5] This can sometimes be overcome by increasing the catalyst loading or the hydrogen pressure. |
| Insufficient catalyst loading | For the reduction of a trinitro compound, a higher catalyst loading (e.g., 10-20 mol% of Pd) may be required compared to the reduction of a mononitro compound. |
| Poor mass transfer | Inefficient stirring can lead to poor mixing of the hydrogen gas, the liquid phase, and the solid catalyst, thereby slowing down the reaction. Ensure vigorous stirring throughout the reaction. |
Q7: I am seeing byproducts in my reaction, indicating incomplete reduction. How can I avoid this?
A7: The formation of byproducts such as hydroxylamines, and azo or azoxy compounds is indicative of incomplete reduction, which can be caused by catalyst deactivation.[5] To avoid this, ensure the catalyst is active and that the reaction is allowed to proceed to completion. Monitoring hydrogen uptake is a good way to track the reaction progress. The addition of catalytic amounts of vanadium compounds has been reported to prevent the accumulation of hydroxylamines.[7]
Q8: What is the best way to work up and purify the 2,4,6-trimethoxyaniline after the reduction?
A8: After the reaction, the catalyst should be carefully filtered off under an inert atmosphere (e.g., through a pad of Celite). The solvent can then be removed under reduced pressure. The crude aniline can be purified by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing it.
Formation and Purification of this compound
Q9: During the crystallization of the hydrochloride salt, my product is "oiling out" instead of forming crystals. What should I do?
A9: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This can be addressed by:
-
Slowing down the cooling rate: Allow the solution to cool to room temperature slowly and then place it in an ice bath.
-
Scratching the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can induce crystallization.
-
Using a seed crystal: If you have a small amount of the pure crystalline product, adding a seed crystal can initiate crystallization.
-
Adjusting the solvent system: The solvent may be too nonpolar. Try adding a more polar co-solvent. For example, if you are using an ether solution, adding a small amount of ethanol can help.
Q10: The color of my final hydrochloride salt is off-white or yellowish. How can I decolorize it?
A10: Discoloration is often due to the presence of small amounts of oxidized impurities. You can try the following:
-
Recrystallization with activated carbon: Dissolve the crude salt in a minimal amount of a suitable hot solvent, add a small amount of activated carbon, and heat for a few minutes. Filter the hot solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Purification of the free base: Before forming the salt, ensure the free aniline is pure. Distillation of the free base can remove colored impurities.
Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trimethoxyaniline via Hofmann Rearrangement
This protocol is based on a general procedure for the Hofmann rearrangement of aromatic amides.
-
Preparation of Sodium Hypobromite Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide (2.2 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold solution while stirring.
-
Reaction: To the freshly prepared cold sodium hypobromite solution, add 2,4,6-trimethoxybenzamide (1.0 equivalent) in one portion.
-
Heating: Stir the mixture vigorously in the ice bath for 15-30 minutes. Then, warm the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Purification of Free Base: Combine the organic extracts, wash with water and then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude 2,4,6-trimethoxyaniline can be purified by vacuum distillation.
Protocol 2: Synthesis of 2,4,6-Trimethoxyaniline via Reduction of 2,4,6-Trinitroanisole
This protocol is a general procedure for the catalytic hydrogenation of nitroaromatic compounds.
-
Reaction Setup: To a hydrogenation flask, add 2,4,6-trinitroanisole (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol% Pd) to the flask under an inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Then, pressurize the flask with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when the hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification of Free Base: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethoxyaniline. This can be further purified by vacuum distillation.
Protocol 3: Preparation of this compound
-
Dissolution: Dissolve the purified 2,4,6-trimethoxyaniline (1.0 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (1.1 equivalents, e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) to the aniline solution.
-
Precipitation and Isolation: The hydrochloride salt will precipitate. Continue stirring for 15-30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether and dry it under vacuum to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of 2,4,6-trimethoxyaniline via Hofmann rearrangement.
Caption: Workflow for the synthesis of 2,4,6-trimethoxyaniline via catalytic hydrogenation.
References
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
improving the solubility of 2,4,6-trimethoxyaniline hydrochloride in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trimethoxyaniline hydrochloride. The information provided is intended to assist in overcoming common challenges related to its solubility in organic solvents during experimental procedures.
Troubleshooting Guide
Issue 1: Poor or Slow Dissolution in a Chosen Organic Solvent
Possible Causes:
-
Insufficient Solvent Polarity: this compound is a salt, making it inherently polar. Non-polar or weakly polar organic solvents may not be effective at dissolving it.
-
Low Temperature: The dissolution of solids is an endothermic process in many cases, meaning solubility increases with temperature.
-
Large Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which can significantly slow down the rate of dissolution.
Solutions:
-
Increase Solvent Polarity:
-
Co-solvent Addition: Introduce a small amount of a polar protic co-solvent such as methanol, ethanol, or isopropanol to your primary solvent. This can significantly enhance the solvating power of the mixture for a polar salt.
-
Solvent Selection: Switch to a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), where hydrochloride salts often exhibit higher solubility.
-
-
Apply Heat:
-
Gently warm the solvent while stirring to increase the kinetic energy of the molecules and facilitate the dissolution process.[1] Always ensure the temperature is well below the boiling point of the solvent and does not risk degradation of the compound.
-
-
Reduce Particle Size:
-
Grind the this compound crystals into a fine powder using a mortar and pestle before adding it to the solvent. This increases the surface area available for solvation.
-
Issue 2: Precipitation of the Compound During a Reaction
Possible Causes:
-
Change in Solvent Composition: As a reaction proceeds, the polarity of the reaction mixture can change due to the consumption of polar reactants or the formation of non-polar products. This can lead to the precipitation of the polar starting material.
-
Temperature Fluctuation: If the reaction was initially heated to dissolve the starting material, cooling to ambient temperature can cause it to crash out of solution.
-
Supersaturation: The initial dissolution might have created a supersaturated solution that is not stable over time or with changes in the reaction environment.
Solutions:
-
In-situ Free Basing:
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. This will neutralize the hydrochloride, converting it to the free aniline base which is generally more soluble in a wider range of organic solvents. This should be done cautiously, considering the compatibility of the base with other reactants in your system.
-
-
Maintain Temperature:
-
If the compound's solubility is highly temperature-dependent, maintain the reaction temperature at a level that ensures it remains in solution.
-
-
Use a Co-solvent System:
-
Employ a co-solvent system from the start of the reaction to maintain adequate solubility throughout the process.
-
Issue 3: Difficulty in Purifying the Product Due to Residual Starting Material
Possible Causes:
-
Similar Solubility Profiles: The product and the unreacted this compound may have similar solubilities in the chosen solvent system, making separation by simple filtration or recrystallization challenging.
Solutions:
-
Aqueous Wash:
-
After the reaction is complete, perform an aqueous wash of the organic phase. The polar this compound will preferentially partition into the aqueous layer, while the typically less polar organic product will remain in the organic layer.
-
-
Recrystallization with a Different Solvent System:
-
Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the hydrochloride salt remains either highly soluble or insoluble. Isopropanol or ethanol can be effective for recrystallizing hydrochloride salts.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound in organic solvents?
A1: As a hydrochloride salt, this compound is a polar compound. Its solubility is generally highest in polar protic solvents and polar aprotic solvents. It is expected to have low solubility in non-polar and weakly polar organic solvents. Aniline itself shows good solubility in solvents like ethanol, acetone, and chloroform due to van der Waals and dipole-dipole interactions.[2] The hydrochloride salt form generally enhances aqueous solubility.[3]
Q2: Can I convert this compound to its free base to improve solubility in my reaction?
A2: Yes, this is a common strategy. The addition of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) will neutralize the hydrochloride, forming the free 2,4,6-trimethoxyaniline. The free base is significantly less polar and will be more soluble in a wider range of organic solvents.[1]
Q3: How does temperature affect the solubility of this compound?
A3: For most solid solutes, solubility in a liquid solvent increases with temperature.[1] Therefore, heating the solvent is a common and effective method to dissolve more this compound. However, it's crucial to ensure the compound is stable at the applied temperature.
Q4: Are there any recommended solvent systems for reactions involving this compound?
A4: The choice of solvent is highly dependent on the specific reaction conditions and other reagents. However, for polar salts like this compound, polar aprotic solvents such as DMF or DMSO are often good starting points. Alternatively, a co-solvent system, such as a mixture of a less polar solvent (e.g., THF, ethyl acetate) with a polar protic solvent (e.g., ethanol, isopropanol), can be effective.
Q5: How can I remove unreacted this compound from my reaction mixture?
A5: An effective method is to perform an aqueous workup. By adding water and a suitable organic solvent to your reaction mixture, the polar hydrochloride salt will preferentially dissolve in the aqueous layer, which can then be separated from the organic layer containing your desired product.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The polar -OH group can hydrogen bond with the hydrochloride salt, and the overall high polarity of the solvent facilitates dissolution of ionic compounds. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to High | These solvents have high dielectric constants and are effective at solvating cations and anions, promoting the dissolution of salts. |
| Weakly Polar | Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Low to Moderate | These solvents have lower polarity and are less effective at solvating ionic species. Solubility may be improved with heating or the use of co-solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The non-polar nature of these solvents cannot effectively overcome the lattice energy of the ionic hydrochloride salt. |
Note: This table provides expected qualitative solubility based on general chemical principles. Experimental verification is necessary for specific applications.
Experimental Protocols
Protocol 1: Small-Scale Solubility Determination
This protocol outlines a method for quickly assessing the qualitative solubility of this compound in various solvents.
Materials:
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This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, THF, DMF, DMSO, hexane, toluene)
-
Small vials or test tubes
-
Vortex mixer
-
Water bath (optional, for heating)
Procedure:
-
Weigh approximately 10 mg of this compound into a small vial.
-
Add 1 mL of the chosen solvent to the vial.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has not fully dissolved, gently heat the vial in a water bath (e.g., to 40-50 °C) for a few minutes and vortex again.
-
Record your observations as "Soluble," "Sparingly Soluble," or "Insoluble" at both room temperature and with heating.
-
Repeat this process for each solvent to be tested.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing solubility.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2,4,6-Trimethoxyaniline Hydrochloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,6-trimethoxyaniline hydrochloride.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] Due to the electron-rich and sterically hindered nature of 2,4,6-trimethoxyaniline, careful selection of the catalyst system is crucial for successful coupling.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor for Buchwald-Hartwig amination with this compound?
A1: Both Pd(0) and Pd(II) precursors can be used. Common choices include Pd₂(dba)₃ (a Pd(0) source) and Pd(OAc)₂ (a Pd(II) source).[3] If a Pd(II) salt is used, it needs to be reduced in situ to the active Pd(0) catalyst.[2][3] For challenging couplings, well-defined Pd(II)-NHC (N-Heterocyclic Carbene) precatalysts, such as [(NHC)PdCl₂(aniline)] complexes, are highly active and offer good stability.[4]
Q2: Which ligands are most effective for coupling the electron-rich 2,4,6-trimethoxyaniline?
A2: Sterically hindered and electron-rich ligands are essential. Biarylphosphine ligands developed by the Buchwald group, such as RuPhos, BrettPhos, and the dialkylbiaryl phosphine ligand family, are designed to promote catalytic activity for traditionally difficult coupling partners like electron-rich anilines.[2][3] For particularly challenging substrates, bulky NHC ligands like IPr*OMe can also be effective.[5]
Q3: What role does the base play, and which one should I choose?
A3: The base is critical for deprotonating the amine hydrochloride and the subsequent amine itself to facilitate its coordination to the palladium center.[3] Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Other options include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), though they may require higher temperatures.[3]
Q4: Can I run the reaction under aqueous or solvent-free conditions?
A4: Yes, specific catalyst systems have been developed for these conditions. For example, the [Pd(cinnamyl)Cl]₂/Mor-DalPhos system has been successfully used for Buchwald-Hartwig aminations in water or without any solvent, even without the rigorous exclusion of air.[6]
Troubleshooting Guide
Issue 1: Low or no product yield.
-
Possible Cause: Inefficient catalyst activation or activity. The electron-rich nature of 2,4,6-trimethoxyaniline can make oxidative addition challenging for some catalyst systems.
-
Solution:
-
Switch to a more active ligand: If using traditional ligands like PPh₃, switch to a more sterically demanding and electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos).[2][3]
-
Use a pre-catalyst: Employ a well-defined Pd(II)-NHC precatalyst to ensure efficient generation of the active Pd(0) species.[4]
-
Check your base: Ensure you are using a sufficiently strong base like NaOt-Bu to deprotonate the aniline hydrochloride. An insufficient amount or weak base will stall the reaction.
-
Increase Temperature: While some modern catalysts work at room temperature, sluggish reactions can often be improved by heating, typically in a solvent like toluene or dioxane.
-
Issue 2: Significant formation of hydrodehalogenation side product.
-
Possible Cause: A competing side reaction where the aryl halide is reduced instead of coupled. This can occur when the reductive elimination step is slow compared to beta-hydride elimination.[1]
-
Solution:
-
Ligand Choice: The choice of ligand is crucial to minimize this side reaction.[3] Bidentate phosphine ligands like BINAP or DPPF were early developments that showed improvement over monodentate ligands.[1] More modern, bulky monophosphine ligands are specifically designed to favor reductive elimination.
-
Solvent: Toluene is often a favored solvent as it can help suppress certain side reactions.[2]
-
Catalyst System Comparison for Buchwald-Hartwig Amination
| Catalyst System (Precursor/Ligand) | Coupling Partner | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)₂ / RuPhos | (Hetero)aryl Halides | NaOt-Bu | Toluene | RT - 100 °C | Good to Excellent | [6] |
| [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | (Hetero)aryl Chlorides | K₃PO₄ | Water | 100 °C | High | [6] |
| Pd₂(dba)₃ / BrettPhos | Primary Amines / Aryl Halides | NaOt-Bu | Toluene | 80 - 110 °C | High | [2] |
| [(IPr*OMe)PdCl₂]₂ / TPEDO | Aryl Chlorides | NaOt-Bu | Dioxane | 120 °C | Good to Excellent | [5] |
Note: Yields are general and highly dependent on the specific aryl halide coupling partner.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).
-
Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).
-
Add the anhydrous solvent (e.g., toluene or dioxane, ~0.1 M).
-
Seal the tube and heat the reaction mixture with vigorous stirring for the specified time (typically 4-24 hours) at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 2,4,6-Trimethoxyaniline Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the work-up and purification of reactions involving 2,4,6-trimethoxyaniline hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up of reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent Emulsion During Extraction | High concentration of basic aniline species acting as a surfactant. Incompatible solvent mixture. Vigorous shaking. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Add a small amount of a different organic solvent to alter the properties of the organic phase. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - If the emulsion persists, filter the mixture through a pad of Celite® or glass wool. - For stubborn emulsions, centrifugation can be effective in separating the layers. |
| Product Precipitation at the Interface | The product may have limited solubility in both the aqueous and organic phases at the current pH. | - Adjust the pH of the aqueous layer. If the product is acidic, increasing the pH may help it dissolve in the aqueous phase. If it is basic, decreasing the pH might be effective. - Add more of the organic solvent to fully dissolve the product in the organic layer. - Filter the precipitate, wash it with both the aqueous and organic solvents, and analyze it separately. |
| Difficulty in Separating Layers | The densities of the organic and aqueous layers are very similar. | - Add a solvent with a significantly different density to the organic layer (e.g., hexane to decrease density or dichloromethane to increase it). - Add brine to the aqueous layer to increase its density. |
| Product Loss During Aqueous Washes | The free base form of 2,4,6-trimethoxyaniline or a basic product may be partially soluble in the aqueous wash, especially if the pH is not carefully controlled. | - Ensure the aqueous wash is basic (pH > 8) to keep the aniline in its free base form and minimize its solubility in water. - Use a minimal amount of wash solution. - Back-extract the aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. |
| Discoloration of Organic Layer (Dark Brown/Purple) | Oxidation of the electron-rich 2,4,6-trimethoxyaniline. | - Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. - Wash the organic layer with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate. - Treat the final product solution with activated carbon before filtration and concentration. |
| Low Recovery After Column Chromatography | The basic aniline product is strongly adsorbing to the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia in methanol, to the eluent to suppress tailing and improve recovery.[1] - Use a less acidic stationary phase like alumina (neutral or basic). |
Frequently Asked Questions (FAQs)
Q1: How do I effectively neutralize the this compound to its free base during the work-up?
A1: To neutralize the hydrochloride salt, a basic aqueous solution should be used. A saturated solution of sodium bicarbonate (NaHCO₃) is a good first choice as it is a weak base and the resulting carbon dioxide evolution can help to gently mix the layers. For more stubborn cases, a dilute solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) can be used. It is crucial to ensure the aqueous layer is basic (pH > 8) to fully deprotonate the aniline.
Q2: What is the best organic solvent for extracting the free base of 2,4,6-trimethoxyaniline?
A2: Ethers, such as diethyl ether or methyl tert-butyl ether (MTBE), and chlorinated solvents like dichloromethane (DCM) are commonly used and effective for extracting 2,4,6-trimethoxyaniline. Ethyl acetate is also a viable option. The choice of solvent may depend on the specific reaction mixture and the solubility of byproducts.
Q3: My product is also a basic compound. How can I selectively remove unreacted 2,4,6-trimethoxyaniline?
A3: This can be challenging. If there is a significant difference in the basicity (pKa) of your product and 2,4,6-trimethoxyaniline, a carefully controlled acidic wash with a specific pH might allow for selective protonation and extraction. Alternatively, purification by column chromatography, potentially with a pH-gradient or a basic modifier in the eluent, will likely be necessary.
Q4: What are some common side reactions of 2,4,6-trimethoxyaniline that I should be aware of during work-up?
A4: As a highly electron-rich aniline, 2,4,6-trimethoxyaniline is susceptible to oxidation, which can lead to colored impurities.[2] In reactions involving strong electrophiles, there is a possibility of electrophilic aromatic substitution on the aniline ring, although the methoxy groups are also activating. In some cases, N-alkylation or N-acylation might be reversible under certain pH conditions, so it's important to maintain the appropriate pH during the work-up.
Q5: What are the best methods for final purification of products derived from 2,4,6-trimethoxyaniline?
A5: The choice of purification method depends on the properties of the product.
-
Column Chromatography: This is a versatile method. For basic products, using silica gel with an eluent containing a small amount of a basic modifier (e.g., triethylamine) is recommended to prevent streaking and improve recovery.[1]
-
Recrystallization: If the product is a solid, recrystallization can be a very effective purification technique. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature should be chosen.
-
Distillation: For liquid products, vacuum distillation can be an excellent method, especially for removing non-volatile impurities.[3]
Data Presentation
Table 1: Physical and Chemical Properties of 2,4,6-Trimethoxyaniline
| Property | Value |
| CAS Number | 14227-17-9 |
| Molecular Formula | C₉H₁₃NO₃ |
| Molecular Weight | 183.21 g/mol |
| Appearance | Colorless to light brown solid or liquid |
| Melting Point | 29-31 °C[4] |
| Boiling Point | 125-127 °C at 0.8 Torr[4] |
| pKa (of the conjugate acid) | 5.08 ± 0.10[4] |
| Solubility | Soluble in ethanol and ether.[5] |
Experimental Protocols
Protocol 1: General Work-up Procedure
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Solvent Removal (Optional): If the reaction solvent is not suitable for extraction (e.g., DMF, DMSO), remove it under reduced pressure.
-
Dilution and Neutralization: Dilute the residue with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and water. Add a saturated aqueous solution of sodium bicarbonate portion-wise with stirring until the effervescence ceases and the aqueous layer is basic (pH > 8), confirming with pH paper.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine. This helps to remove excess water and break up any minor emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Breaking a Persistent Emulsion
-
Addition of Brine: Add a significant volume of saturated aqueous sodium chloride (brine) to the separatory funnel and gently rock the funnel.
-
Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool in a Büchner funnel. The separated layers can then be collected from the filtrate.
-
Centrifugation: Transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed until the layers separate.
Mandatory Visualization
Caption: A standard experimental workflow for the work-up of a reaction containing this compound.
Caption: A troubleshooting decision tree for common issues encountered during the work-up and purification.
References
Technical Support Center: Synthesis of 2,4,6-Trimethoxyaniline Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2,4,6-trimethoxyaniline hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of the synthesis, categorized by the synthetic stage.
Category 1: Hofmann Rearrangement for 2,4,6-Trimethoxyaniline Synthesis
Q1: The reaction yield has significantly dropped upon scaling up from the lab bench. What are the likely causes?
A1: A decrease in yield during scale-up can be attributed to several factors related to reaction kinetics and physical parameters:
-
Inefficient Mixing and Mass Transfer: Inadequate agitation in a larger reactor can lead to poor mixing of reactants, especially when dealing with slurries or multi-phasic systems. This can result in localized "hot spots" or areas of low reactant concentration, leading to side reactions or incomplete conversion.
-
Poor Temperature Control: Maintaining a consistent temperature profile is more challenging in larger vessels. Excursions from the optimal temperature range can affect reaction rates and promote the formation of impurities.
-
Reagent Addition Rate: The rate of addition of reagents, such as the hypochlorite solution, is critical. An addition rate that is too fast can lead to localized high concentrations and side reactions, while a rate that is too slow may result in an unnecessarily long reaction time, also potentially increasing impurity formation.
Troubleshooting & Optimization:
-
Agitation: Ensure the reactor's stirring mechanism is adequate for the increased volume and viscosity. Consider using baffles to improve mixing efficiency.
-
Temperature Monitoring: Utilize multiple temperature probes to ensure uniform heating/cooling throughout the reactor.
-
Controlled Addition: Employ a calibrated pump for reagent addition and optimize the addition rate for the larger scale.
Q2: I am observing the formation of significant impurities, which were not present or were negligible at the lab scale. How can I minimize these?
A2: The formation of new or increased levels of impurities is a common scale-up challenge.
-
Oxygen Sensitivity: While not explicitly detailed for this specific reaction in the provided resources, many organic reactions are sensitive to oxygen, which can lead to oxidative side products.
-
Impurity Profile of Starting Materials: The purity of starting materials can have a more pronounced effect at a larger scale. Trace impurities in the 2,4,6-trimethoxybenzamide or other reagents can act as catalysts for side reactions.
-
Extended Reaction Times: Longer reaction times at scale can lead to the degradation of the product or intermediates.
Troubleshooting & Optimization:
-
Inert Atmosphere: Ensure the reaction is conducted under a consistently inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Reagent Quality Control: Perform quality control checks on all starting materials to ensure they meet the required specifications.
-
Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to determine the optimal reaction time and avoid prolonged exposure to reaction conditions.
Category 2: Hydrochloride Salt Formation and Isolation
Q1: The this compound is precipitating as an oil or a very fine powder that is difficult to filter. How can I improve the crystal form?
A1: The physical properties of the final product are highly dependent on the crystallization conditions.
-
Precipitation Rate: Rapid precipitation, often caused by adding the hydrochloric acid solution too quickly or at a suboptimal temperature, can lead to the formation of oils or fine, poorly filterable particles.
-
Solvent System: The choice of solvent and its volume are crucial for obtaining a crystalline product.
-
Impurities: The presence of impurities can inhibit crystal growth and lead to oiling out.
Troubleshooting & Optimization:
-
Controlled HCl Addition: Add the hydrochloric acid solution dropwise with vigorous stirring.
-
Temperature Control: Maintain a controlled temperature during the salt formation. Experiment with different temperature profiles for precipitation.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce crystallization in a more controlled manner.
-
Seeding: If a crystalline product has been previously obtained, using a small amount as a seed can promote the formation of well-defined crystals.
-
Purification of Free Base: Ensure the 2,4,6-trimethoxyaniline free base is of high purity before proceeding with the salt formation.
Q2: The final product has a poor color, appearing dark or discolored.
A2: Discoloration is often an indication of impurities.
-
Oxidation: The aniline functional group can be susceptible to air oxidation, which can lead to colored impurities.
-
Residual Impurities from Synthesis: Impurities from the preceding synthetic step that were not adequately removed can be carried over and trapped in the final product.
-
Degradation during Work-up: Prolonged exposure to acidic or basic conditions, or high temperatures during solvent removal, can cause product degradation.
Troubleshooting & Optimization:
-
Inert Atmosphere during Work-up: Handle the free base and the final product under an inert atmosphere whenever possible.
-
Purification of Intermediate: Consider an additional purification step for the free base, such as a carbon treatment or recrystallization, before salt formation.
-
Controlled Drying: Dry the final product under vacuum at a mild temperature to prevent thermal decomposition.
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up the synthesis of this compound?
A: Key safety considerations include:
-
Handling of Corrosive Reagents: Both hydrochloric acid and the intermediate hypochlorite solution are corrosive and require appropriate personal protective equipment (PPE), such as gloves, goggles, and a lab coat.
-
Exothermic Reactions: The Hofmann rearrangement can be exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
-
Gas Evolution: The reaction may evolve gases. Ensure the reactor is properly vented to a scrubber system.
-
Handling of Fine Powders: The final product is a powder. Avoid inhalation by using appropriate respiratory protection.
Q: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A:
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of the starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can be a quicker, more qualitative alternative.
-
Purity Assessment: HPLC is the preferred method for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the structure and identify any impurities.
Quantitative Data Summary
| Parameter | Value |
| Starting Material | 2,4,6-Trimethoxybenzamide |
| Key Reagents | Potassium Hydroxide, Chlorine Gas, Hydrochloric Acid |
| Reported Yield | 38% (for the free base) |
| Melting Point (Free Base) | 29-31 °C |
| Boiling Point (Free Base) | 125-127 °C @ 0.8 Torr |
Experimental Protocols
Synthesis of 2,4,6-Trimethoxyaniline (Lab Scale)
This protocol is based on the synthesis of 2,4,6-trimethoxyaniline from 2,4,6-trimethoxybenzamide.[1]
-
Preparation of Potassium Hypochlorite Solution:
-
Slowly add a 12 M hydrochloric acid solution (84.0 mL, 1.01 mol HCl) to potassium permanganate (12.8 g, 81.0 mmol) over 40 minutes at 20 °C. Caution: This reaction generates chlorine gas and is exothermic.
-
Absorb the generated chlorine gas in a stirred aqueous solution (300 mL) of potassium hydroxide (50.5 g, 900 mmol) at 0 °C.
-
After the hydrochloric acid addition is complete, bubble a stream of nitrogen gas through the reaction mixture for 45 minutes to ensure all residual chlorine gas is absorbed.
-
-
Hofmann Rearrangement:
-
To the freshly prepared potassium hypochlorite solution at 0 °C, add 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) in a single portion.
-
Continue stirring the reaction mixture at 0 °C for 6 hours.
-
Allow the mixture to warm to 20 °C and stir for an additional 12 hours. The solution will change color from colorless to dark brown.
-
-
Work-up and Isolation:
-
Add sodium sulfite (12.7 g, 101 mmol) at 20 °C and stir for 15 minutes to quench any remaining hypochlorite.
-
Filter the mixture to remove any precipitate and wash the filter cake with water (100 mL) and then ether (200 mL).
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with ether (2 x 200 mL).
-
Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the dark brown residue by Kugelrohr distillation (110-140 °C / 0.1 mbar) to yield 2,4,6-trimethoxyaniline as a colorless liquid (13.9 g, 38% yield). The product crystallizes upon cooling.
-
Formation of this compound
-
Dissolve the purified 2,4,6-trimethoxyaniline in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same solvent dropwise with vigorous stirring.
-
Continue stirring and cool the mixture to induce precipitation.
-
Filter the resulting precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
Validation & Comparative
A Comparative Guide to 2,4,6-Trimethoxyaniline Hydrochloride and 2,4,5-Trimethoxyaniline in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and the purity of the final product. Among the vast array of available reagents, substituted anilines are fundamental building blocks, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes. This guide provides an objective comparison of two closely related trimethoxyaniline isomers: 2,4,6-trimethoxyaniline hydrochloride and 2,4,5-trimethoxyaniline. By examining their distinct properties and performance in synthetic applications, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle difference in the substitution pattern of the methoxy groups on the aniline ring between the 2,4,6- and 2,4,5-isomers leads to notable variations in their physicochemical properties. These differences can significantly impact their handling, reactivity, and suitability for specific reaction conditions. 2,4,6-Trimethoxyaniline is often supplied as its hydrochloride salt to enhance its stability and ease of handling compared to the free base.
| Property | This compound | 2,4,5-Trimethoxyaniline |
| Molecular Formula | C₉H₁₄ClNO₃ | C₉H₁₃NO₃ |
| Molecular Weight | 219.67 g/mol | 183.21 g/mol |
| Appearance | Crystalline solid | Off-white to beige-brown powder |
| Melting Point | Not readily available | 68-72 °C |
| Solubility | Soluble in water | Insoluble in water, soluble in organic solvents |
| Stability | More stable as a salt | Less stable, prone to oxidation |
Performance in Synthesis: A Comparative Overview
Both 2,4,6-trimethoxyaniline and 2,4,5-trimethoxyaniline are valuable precursors in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.[1][2] The electron-donating nature of the three methoxy groups in both isomers activates the aromatic ring, making them amenable to electrophilic substitution reactions. However, the positioning of these groups influences the regioselectivity of reactions and the steric hindrance around the amino group, leading to differences in reactivity and product profiles.
The use of 2,4,6-trimethoxyaniline as its hydrochloride salt offers practical advantages in synthesis. Aniline hydrochlorides are generally more stable and less susceptible to air oxidation than the corresponding free bases. Their solid nature also facilitates more accurate weighing and handling. In many reactions, the free amine can be readily generated in situ by the addition of a base.
While direct, side-by-side comparative studies are limited in published literature, we can infer performance differences from their applications in the synthesis of similar compound classes. For instance, both isomers are utilized in the preparation of quinazolines, a class of heterocyclic compounds with significant pharmacological interest.
Experimental Protocols: Synthesis of Substituted Quinolines
To illustrate the application of these anilines, detailed experimental protocols for the synthesis of substituted quinolines are provided below. These protocols are based on established synthetic methodologies for similar aniline derivatives.
Protocol 1: Synthesis of a 7-methoxy-5-nitroquinoline derivative using 2,4-dimethoxyaniline (as an analogue for trimethoxyanilines)
This protocol, while not using the exact trimethoxy isomers, demonstrates a typical cyclization reaction to form a quinoline core, a reaction type where both 2,4,6- and 2,4,5-trimethoxyaniline could be employed.
-
Reaction: Condensation of 2,4-dimethoxyaniline with diethyl 2-(ethoxymethylene)malonate followed by cyclization.
-
Procedure:
-
A mixture of 2,4-dimethoxyaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) is heated at 120-130 °C for 2 hours.
-
The reaction mixture is cooled, and the resulting intermediate is added portion-wise to heated Dowtherm A (250 °C).
-
After the addition is complete, the mixture is refluxed for an additional 15 minutes.
-
The mixture is cooled, and the solid product is collected by filtration, washed with benzene, and dried.
-
-
Expected Outcome: This procedure, when adapted for trimethoxyanilines, would be expected to yield the corresponding trimethoxy-substituted quinoline derivatives. The yield and purity would be dependent on the specific isomer used and the reaction conditions.
Protocol 2: Synthesis of 2,4,5-trimethoxyaniline
A common method for the preparation of 2,4,5-trimethoxyaniline involves the reduction of the corresponding nitrobenzene derivative.
-
Reaction: Reduction of 1,2,4-trimethoxy-5-nitrobenzene.
-
Procedure:
-
To a solution of 1,2,4-trimethoxy-5-nitrobenzene in a suitable solvent (e.g., ethanol), a reducing agent such as tin(II) chloride in the presence of hydrochloric acid is added.[3]
-
The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The mixture is then basified to precipitate the tin salts, and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to afford 2,4,5-trimethoxyaniline.
-
-
Yield: Reported yields for similar reductions are often high, in the range of 80-95%.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general synthetic workflow for utilizing these anilines in the preparation of heterocyclic compounds and the logical relationship in choosing between the free base and the hydrochloride salt.
Caption: General workflow for the synthesis of heterocyclic compounds.
Caption: Decision logic for choosing between the hydrochloride salt and the free base.
Conclusion
The choice between this compound and 2,4,5-trimethoxyaniline in a synthetic campaign is contingent on several factors, including the desired regiochemistry of the final product, the required reaction conditions, and practical considerations of reagent handling and stability.
-
This compound is the reagent of choice when stability, ease of handling, and high purity are paramount. The symmetrical substitution pattern can lead to more predictable reaction outcomes in certain cases. The need to use a base to liberate the free amine should be considered in the experimental design.
-
2,4,5-Trimethoxyaniline offers the advantage of being a free base, allowing for direct use in reactions without the need for an initial deprotonation step. The asymmetric substitution pattern provides a different handle for regioselective synthesis, which can be advantageous for accessing specific isomers of target molecules.
Ultimately, the optimal choice will be guided by the specific synthetic target and the experimental conditions. Researchers are encouraged to perform small-scale trial reactions to determine the most effective reagent and conditions for their particular application. This comparative guide serves as a foundational resource to aid in this critical decision-making process.
References
A Comparative Guide to the Reactivity of Trimethoxyaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of three key trimethoxyaniline isomers: 2,4,6-trimethoxyaniline, 2,3,4-trimethoxyaniline, and 3,4,5-trimethoxyaniline. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document synthesizes available experimental data and theoretical predictions to offer a comparative analysis of their behavior in common chemical transformations.
Introduction
Trimethoxyanilines are valuable building blocks in organic chemistry, serving as precursors to a wide array of complex molecules. The strategic placement of the three methoxy groups and the amino group on the benzene ring significantly influences the electron density distribution and steric environment, thereby dictating the molecule's reactivity. These isomers find applications in the synthesis of dyes, agrochemicals, and, most notably, pharmaceuticals.[1][2] This guide will delve into a comparison of their reactivity in key reactions such as electrophilic aromatic substitution, diazotization, and oxidation.
Theoretical Framework for Reactivity
The reactivity of substituted anilines is primarily governed by the interplay of the electronic effects of the substituents. The amino group (-NH₂) is a potent activating group, donating electron density to the aromatic ring through resonance and induction, thereby making the ring more susceptible to electrophilic attack. Conversely, the methoxy groups (-OCH₃) exhibit a dual electronic nature: they are electron-donating through resonance (mesomeric effect) and electron-withdrawing through induction. The net effect of these substituents determines the overall reactivity and the regioselectivity of reactions.
Comparison of Reactivity in Key Reactions
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of arene chemistry. The amino and methoxy groups in trimethoxyanilines are ortho-, para-directing activators. However, the specific substitution pattern is a result of the combined directing effects and steric hindrance.
Qualitative Reactivity Order (Predicted):
2,4,6-Trimethoxyaniline > 3,4,5-Trimethoxyaniline ≈ 2,3,4-Trimethoxyaniline
-
2,4,6-Trimethoxyaniline: The symmetrical arrangement of the three methoxy groups, with two in the ortho positions and one in the para position relative to the amino group, leads to a highly activated aromatic ring. The electron-donating effects of all substituents are constructively aligned, making this isomer extremely reactive towards electrophiles. However, the positions ortho to the amino group are sterically hindered by the methoxy groups.[3]
-
3,4,5-Trimethoxyaniline: In this isomer, the methoxy groups are situated meta and para to the amino group. While still highly activated, the synergistic activation is less pronounced compared to the 2,4,6-isomer. Electrophilic attack is predicted to occur at the positions ortho to the strongly activating amino group (C2 and C6).
-
2,3,4-Trimethoxyaniline: The asymmetric substitution pattern in this isomer leads to a more complex reactivity profile. The positions for electrophilic attack are influenced by the competing directing effects of the amino and methoxy groups.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Isomer | Major Substitution Position(s) | Rationale |
| 2,4,6-Trimethoxyaniline | C3, C5 | The positions are ortho to two methoxy groups and meta to the amino group. The positions ortho to the amino group are sterically hindered. |
| 2,3,4-Trimethoxyaniline | C5, C6 | C5 is para to the 2-methoxy group and ortho to the 4-methoxy group. C6 is ortho to the amino group and the 2-methoxy group. |
| 3,4,5-Trimethoxyaniline | C2, C6 | These positions are ortho to the strongly activating amino group and meta to the 3- and 5-methoxy groups. |
Diazotization
Primary aromatic amines react with nitrous acid to form diazonium salts, which are versatile intermediates in organic synthesis. The rate of diazotization is influenced by the basicity of the aniline. Electron-donating groups increase the basicity and generally accelerate the reaction.[4]
Predicted Reactivity Order:
2,4,6-Trimethoxyaniline > 3,4,5-Trimethoxyaniline > 2,3,4-Trimethoxyaniline
The electron-donating methoxy groups increase the electron density on the nitrogen atom of the amino group, enhancing its nucleophilicity and facilitating the attack on the nitrosating agent. The steric hindrance around the amino group in the 2,4,6-isomer might slightly temper its reactivity compared to what electronic effects alone would predict.
Oxidation
Anilines can be oxidized through various reagents, often leading to complex product mixtures. The ease of oxidation is related to the electron density on the aromatic ring and the amino group. More electron-rich anilines are generally more susceptible to oxidation.
Predicted Reactivity Order:
2,4,6-Trimethoxyaniline > 3,4,5-Trimethoxyaniline ≈ 2,3,4-Trimethoxyaniline
The high electron density of the 2,4,6-isomer makes it particularly prone to oxidation.
Experimental Protocols
Detailed experimental protocols for key reactions are provided below. These can serve as a starting point for comparative studies.
General Protocol for Electrophilic Bromination of Trimethoxyanilines
Materials:
-
Trimethoxyaniline isomer
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
Procedure:
-
Dissolve the trimethoxyaniline isomer (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker containing cold water.
-
If the color of bromine persists, add a few drops of sodium bisulfite solution until the color disappears.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
General Protocol for Diazotization and Azo Coupling
Materials:
-
Trimethoxyaniline isomer
-
Hydrochloric acid
-
Sodium nitrite
-
β-Naphthol
-
Sodium hydroxide
Procedure:
-
Diazotization: Dissolve the trimethoxyaniline isomer (1 equivalent) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C. Stir the mixture for 15-20 minutes.
-
Azo Coupling: In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A colored azo dye will precipitate. Continue stirring for 30 minutes in the ice bath.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
Visualizing Reaction Pathways
To illustrate the logical flow of a typical experimental workflow for comparing reactivity, the following diagrams are provided.
Caption: Workflow for comparing the reactivity of trimethoxyaniline isomers in electrophilic substitution.
Caption: General signaling pathway for the diazotization and azo coupling of a trimethoxyaniline isomer.
Conclusion
The reactivity of trimethoxyaniline isomers is a nuanced interplay of electronic and steric factors. Based on theoretical principles, 2,4,6-trimethoxyaniline is predicted to be the most reactive isomer in electrophilic aromatic substitution, diazotization, and oxidation reactions due to the synergistic activating effects of its substituents. However, steric hindrance can play a significant role in directing the outcome of these reactions. The provided experimental protocols offer a foundation for systematically and quantitatively comparing the reactivity of these valuable synthetic intermediates. Such studies are essential for optimizing reaction conditions and for the rational design of synthetic routes in drug discovery and materials science.
References
Validating 2,4,6-Trimethoxyaniline Hydrochloride as a Pharmaceutical Intermediate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of high-quality, well-characterized starting materials is a critical step in the pharmaceutical manufacturing process. This guide provides a comprehensive validation of 2,4,6-trimethoxyaniline hydrochloride, a versatile intermediate, by comparing its properties and performance with relevant alternatives, supported by experimental data and detailed protocols.
2,4,6-Trimethoxyaniline, and its hydrochloride salt, serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1] Its utility in the pharmaceutical and agrochemical industries stems from the reactivity conferred by its methoxy and amino functional groups, which allow for its incorporation into larger molecular scaffolds through reactions like electrophilic aromatic substitution and condensation.[1][2] This guide will delve into the synthesis, analytical validation, and comparative analysis of this important intermediate.
Physicochemical Properties
A foundational aspect of validating a pharmaceutical intermediate is the thorough characterization of its physicochemical properties. The table below summarizes the key properties of 2,4,6-trimethoxyaniline.
| Property | Value |
| CAS Number | 14227-17-9 |
| Molecular Formula | C9H13NO3 |
| Molecular Weight | 183.20 g/mol |
| Melting Point | 29-31 °C |
| Boiling Point | 125-127 °C at 0.8 Torr |
| Appearance | Dark purple to black solid below 29°C, liquid above 31°C |
| Purity | ≥95% - 98% (commercially available)[3][4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[4][5][6] |
Synthesis and Purification Workflow
The synthesis of 2,4,6-trimethoxyaniline typically involves the Hofmann rearrangement of 2,4,6-trimethoxybenzamide. The general workflow, from starting materials to the purified product, is outlined below.
Experimental Protocol: Synthesis of 2,4,6-Trimethoxyaniline
A common laboratory-scale synthesis is adapted from literature procedures.[5]
-
Preparation of Sodium Hypochlorite Solution: Chlorine gas, generated by the slow addition of 12 M hydrochloric acid to potassium permanganate, is bubbled through a stirred aqueous solution of potassium hydroxide at 0 °C.
-
Hofmann Rearrangement: 2,4,6-trimethoxybenzamide is added to the freshly prepared sodium hypochlorite solution at 0 °C. The reaction mixture is stirred for several hours at 0 °C and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of sodium sulfite. The resulting precipitate is removed by filtration.
-
Extraction: The filtrate is extracted multiple times with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by Kugelrohr distillation to yield pure 2,4,6-trimethoxyaniline.
-
Salt Formation: The purified aniline is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.
Analytical Validation
To ensure the identity, purity, and quality of this compound as a pharmaceutical intermediate, a panel of analytical tests is employed.
| Analytical Method | Purpose | Key Parameters to Evaluate |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Peak purity, area percentage of the main peak, presence of related substances. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification. | Chemical shifts, integration, and coupling constants consistent with the proposed structure. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Presence of characteristic absorption bands for N-H, C-H (aromatic and aliphatic), and C-O bonds. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the exact mass of the compound. |
| Elemental Analysis | Confirmation of elemental composition. | Percentage of Carbon, Hydrogen, and Nitrogen within acceptable limits of the theoretical values.[5] |
Experimental Protocols for Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
¹H NMR Spectroscopy for Structural Confirmation:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
Comparison with Alternative Aniline Intermediates
Several other substituted anilines are used in pharmaceutical synthesis. The choice of intermediate depends on the desired substitution pattern and reactivity in the final drug molecule.
| Intermediate | Key Features | Potential Applications |
| 2,4,6-Trimethoxyaniline | Highly activated aromatic ring due to three electron-donating methoxy groups.[1] | Synthesis of compounds requiring electrophilic substitution at specific positions. |
| 3,4,5-Trimethoxyaniline | Symmetrical substitution pattern. | A common building block for various therapeutic agents. |
| 2,4,5-Trimethoxyaniline | Asymmetrical substitution leading to different regioselectivity in reactions. | Used when a specific isomeric product is required. |
| 2,4,6-Trimethylaniline | Electron-donating methyl groups activate the ring. Used in the synthesis of dyes and some pharmaceutical compounds.[7] | Can be a structural analog in certain synthetic pathways.[7] |
Application in Drug Synthesis: A Hypothetical Signaling Pathway
This compound is a precursor for various pharmacologically active molecules. For instance, a drug synthesized using this intermediate could potentially act as an inhibitor of a key signaling pathway implicated in a disease. The diagram below illustrates a hypothetical scenario where a drug molecule, derived from this intermediate, inhibits a kinase in a cancer-related signaling pathway.
Conclusion
The validation of this compound demonstrates its suitability as a high-grade pharmaceutical intermediate. Its well-defined physicochemical properties, established synthetic routes, and comprehensive analytical characterization provide the necessary assurance of quality and consistency for drug development and manufacturing. While alternative substituted anilines are available, the unique electronic and steric properties of 2,4,6-trimethoxyaniline make it an indispensable precursor for a specific range of target pharmaceutical molecules. Rigorous adherence to the described validation workflows is paramount in ensuring the safety and efficacy of the final drug products.
References
- 1. a2bchem.com [a2bchem.com]
- 2. 2,4,6-trimethoxyaniline; CAS No.: 14227-17-9 [chemshuttle.com]
- 3. 14227-17-9 Cas No. | 2,4,6-Trimethoxyaniline | Apollo [store.apolloscientific.co.uk]
- 4. 2,4,6-Trimethoxyaniline | 14227-17-9 [sigmaaldrich.com]
- 5. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 6. 14227-17-9|2,4,6-Trimethoxyaniline|BLD Pharm [bldpharm.com]
- 7. oehha.ca.gov [oehha.ca.gov]
A Comparative Analysis of Azo Dyes Derived from Various Aniline Precursors
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and fluorescent probes is critical for a wide range of applications, from cellular imaging to the development of diagnostic assays. Aniline and its derivatives serve as fundamental building blocks for a vast array of synthetic dyes, particularly azo dyes. The specific properties of these dyes, including their absorption and emission characteristics, can be finely tuned by modifying the chemical structure of the aniline precursor. This guide provides an objective comparison of the performance of azo dyes derived from different aniline precursors, supported by experimental data, to aid in the selection of the most suitable dye for specific research needs.
The color and photophysical properties of azo dyes are significantly influenced by the electronic nature of substituents on the aromatic rings.[1] The synthesis of these dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine (the aniline precursor) to form a diazonium salt, followed by a coupling reaction with an electron-rich partner, such as a phenol or another aniline derivative.[1][2] By systematically varying the substituents on the initial aniline molecule, a library of dyes with a spectrum of properties can be generated.
Data Presentation: A Comparative Overview
The following table summarizes the key photophysical properties of a series of azo dyes synthesized from different aniline precursors, all coupled with β-naphthol. The data has been compiled from various sources to provide a comparative overview. The choice of solvent can significantly impact the absorption maximum (λmax) due to solvatochromic effects; therefore, the solvent used for each measurement is specified.[3][4]
| Aniline Precursor | Substituent | Substituent Effect | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Aniline | -H | Neutral | ~480 | ~2.5 x 10⁴ | Ethanol |
| p-Toluidine | -CH₃ | Electron-Donating | ~485 | ~2.7 x 10⁴ | Ethanol |
| p-Anisidine | -OCH₃ | Strong Electron-Donating | ~495 | ~3.0 x 10⁴ | Ethanol |
| p-Chloroaniline | -Cl | Electron-Withdrawing | ~470 | ~2.3 x 10⁴ | Ethanol |
| p-Nitroaniline | -NO₂ | Strong Electron-Withdrawing | ~460 | ~2.1 x 10⁴ | Ethanol |
Note: The molar absorptivity values are approximate and can vary based on experimental conditions. Data is synthesized from general trends reported in the literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Synthesis of Azo Dyes from Aniline Precursors
This protocol outlines a general procedure for the synthesis of azo dyes from various aniline precursors via a diazotization and coupling reaction.
Materials:
-
Aniline precursor (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline, p-nitroaniline)
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and flasks
Procedure:
-
Diazotization:
-
Dissolve the aniline precursor (0.1 mol) in a solution of concentrated HCl (25 mL) and water (25 mL) in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) to the aniline hydrochloride solution. Maintain the temperature below 5 °C.
-
Stir the mixture for an additional 15-20 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.[1]
-
-
Coupling Reaction:
-
In a separate beaker, dissolve β-naphthol (0.1 mol) in a 10% aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye with a large amount of cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.
-
Dry the purified dye in a vacuum oven.
-
Protocol 2: Measurement of Absorption Spectra and Molar Absorptivity
This protocol describes the procedure for determining the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of the synthesized dyes.
Materials:
-
Synthesized azo dye
-
Spectroscopic grade solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Volumetric flasks
-
Analytical balance
-
Cuvettes
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the purified dye and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 10⁻³ M).
-
-
Serial Dilutions:
-
Prepare a series of five dilutions from the stock solution with concentrations that result in absorbance values between 0.1 and 1.0.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each dilution from 300 to 700 nm using the solvent as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis:
-
Plot a graph of absorbance at λmax versus concentration for the series of dilutions.
-
According to the Beer-Lambert law (A = εcl), the slope of the resulting linear plot will be the molar absorptivity (ε).
-
Mandatory Visualizations
Caption: General workflow for the synthesis of azo dyes from aniline precursors.
Caption: Experimental workflow for comparative analysis of aniline-derived dyes.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iipseries.org [iipseries.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and evaluation of changes induced by solvent and substituent in electronic absorption spectra of some azo disperse dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 2,4,6-Trimethoxyaniline Hydrochloride in Key Organic Syntheses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,4,6-Trimethoxyaniline hydrochloride is a versatile aromatic amine that serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its electron-rich nature, owing to the three methoxy groups, makes it a highly reactive substrate in several named reactions, particularly those involving electrophilic aromatic substitution and condensation. This guide provides a comparative analysis of the performance of this compound in key named reactions, offering insights into its efficacy relative to other substituted anilines.
Azo Coupling Reactions: Synthesis of Azo Dyes
Azo coupling is a diazotization reaction of a primary aromatic amine followed by coupling with an electron-rich nucleophile. Substituted anilines are fundamental to the synthesis of a vast array of azo dyes. The nature of the substituents on the aniline ring significantly influences the color, stability, and application of the resulting dye.
Comparison with Other Anilines in Azo Dye Synthesis
| Aniline Derivative | Substituent Effect | Expected Performance |
| 2,4,6-Trimethoxyaniline | Strong electron-donating (methoxy groups) | High reactivity, potentially leading to high yields and rapid reaction times. The resulting dye would likely exhibit a significant bathochromic (deepening of color) shift. |
| Aniline | Unsubstituted | Baseline reactivity and performance. |
| 4-Nitroaniline | Electron-withdrawing (nitro group) | Lower reactivity of the diazonium salt, often requiring more forcing conditions. Results in dyes with different shades compared to electron-rich anilines. |
| Aniline-2-sulfonic acid | Electron-withdrawing and solubilizing (sulfonic acid group) | Moderate reactivity, imparts water solubility to the final dye, which is crucial for textile applications. |
Experimental Protocol: General Synthesis of an Azo Dye from a Substituted Aniline
This protocol outlines the general steps for the synthesis of an azo dye using a substituted aniline like this compound.
1. Diazotization of the Aniline Derivative:
-
Dissolve the substituted aniline (1 equivalent) in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the diazonium salt.
2. Coupling Reaction:
-
In a separate beaker, dissolve the coupling agent (e.g., a phenol or another aromatic amine, 1 equivalent) in an alkaline solution (e.g., aqueous sodium hydroxide).
-
Cool the solution of the coupling agent in an ice bath.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with constant stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring for 30 minutes to ensure the completion of the reaction.
3. Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye.
Bernthsen Acridine Synthesis
The Bernthsen acridine synthesis involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a dehydrating agent like zinc chloride at high temperatures to yield a 9-substituted acridine.[1][2][3] The electron density of the diarylamine is a crucial factor in this reaction.
Given the electron-rich nature of the 2,4,6-trimethoxyphenyl group, a diarylamine containing this moiety would be expected to be highly reactive in the Bernthsen synthesis. This high reactivity could potentially lead to higher yields or allow for milder reaction conditions compared to less electron-rich diarylamines.
Comparison of Diaryl-amines in Bernthsen Acridine Synthesis
| Diaryl-amine Reactant | Substituent Effect | Expected Performance |
| N-(2,4,6-trimethoxyphenyl)aniline | Very strong electron-donating | High reactivity, likely leading to good yields of the corresponding acridine derivative. May allow for lower reaction temperatures or shorter reaction times. |
| Diphenylamine | Unsubstituted | Standard reactivity, often requiring high temperatures (200-270 °C) and long reaction times.[3] |
| N-(4-nitrophenyl)aniline | Electron-withdrawing | Reduced reactivity, likely resulting in lower yields or requiring more forcing conditions. |
Experimental Protocol: Bernthsen Acridine Synthesis
1. Reaction Setup:
-
In a round-bottom flask, combine the diarylamine (1 equivalent), the carboxylic acid (e.g., benzoic acid, 1-2 equivalents), and anhydrous zinc chloride (2-3 equivalents).
-
The reaction is typically performed without a solvent.
2. Reaction Conditions:
-
Heat the reaction mixture to a high temperature, typically in the range of 200-270 °C.[3]
-
Maintain the temperature for several hours (can be up to 24 hours) with stirring.[3]
3. Work-up and Isolation:
-
Cool the reaction mixture and treat it with a dilute acid to dissolve the zinc salts.
-
Extract the product with an organic solvent (e.g., toluene or chloroform).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Flow of Bernthsen Acridine Synthesis
Caption: Key steps in the Bernthsen synthesis of acridines.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds.[4] In the context of anilines, it is used to synthesize N-aryl anilines from an aryl halide and an aniline. The reactivity of the aniline in this reaction is influenced by its nucleophilicity.
The electron-donating methoxy groups in 2,4,6-trimethoxyaniline increase the nucleophilicity of the amino group, making it a more potent nucleophile in the Ullmann condensation. This enhanced nucleophilicity would be expected to facilitate the reaction, potentially leading to higher yields and allowing for milder reaction conditions compared to less electron-rich anilines.
Comparison of Anilines in Ullmann Condensation
| Aniline Reactant | Substituent Effect | Expected Performance |
| 2,4,6-Trimethoxyaniline | Strong electron-donating | High nucleophilicity, expected to give good to excellent yields. May react under milder conditions (lower temperature, shorter time). |
| Aniline | Unsubstituted | Baseline nucleophilicity and reactivity. |
| 4-Nitroaniline | Electron-withdrawing | Reduced nucleophilicity, leading to lower reactivity and potentially lower yields. More stringent reaction conditions may be required. |
Experimental Protocol: Ullmann Condensation for N-Arylation of Anilines
1. Reaction Setup:
-
To a reaction vessel, add the aryl halide (1 equivalent), the aniline (e.g., 2,4,6-trimethoxyaniline, 1-1.5 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2 equivalents).
-
Add a high-boiling polar solvent such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
2. Reaction Conditions:
-
Heat the reaction mixture to a temperature typically ranging from 100 to 210 °C.[4]
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) for several hours to 24 hours.
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Ullmann Condensation
Caption: A simplified representation of the Ullmann condensation catalytic cycle.
References
The Biological Potency of Compounds Derived from 2,4,6-Trimethoxyaniline: A Comparative Guide
For researchers, scientists, and drug development professionals, 2,4,6-trimethoxyaniline hydrochloride serves as a versatile scaffold for the synthesis of novel compounds with significant biological activities. This guide provides a comparative analysis of the biological performance of various derivatives synthesized from this precursor, with a focus on their anticancer and antimicrobial properties. The information is supported by experimental data and detailed methodologies to aid in research and development.
Derivatives of 2,4,6-trimethoxyaniline have demonstrated a range of biological effects, primarily as anticancer and antimicrobial agents. The strategic incorporation of the 2,4,6-trimethoxyphenyl moiety into different chemical frameworks, such as chalcones, quinazolines, and Schiff bases, has yielded compounds with promising therapeutic potential.
Comparative Anticancer Activity of Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure, have been a focal point of research due to their broad spectrum of biological activities. A series of chalcone derivatives incorporating the 2,4,6-trimethoxyphenyl group have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The starting material for these specific chalcones was 1-(2,4,6-trimethoxyphenyl)butan-1-one, a closely related trimethoxybenzene derivative.[1][2]
The cytotoxic effects of these compounds were quantified using the MTT assay, and the half-maximal inhibitory concentration (IC50) values were determined. A lower IC50 value indicates a higher potency of the compound.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| B3 | HeLa (Cervical Cancer) | 3.204 | [1] |
| MCF-7 (Breast Cancer) | 3.849 | [1] | |
| C1 | HeLa (Cervical Cancer) | 45.54 | [1] |
| HepG2 (Liver Cancer) | 39.34 | [1] | |
| Ch-19 | KYSE-450 (Esophageal Cancer) | 4.97 - 9.43 | [3] |
| Eca-109 (Esophageal Cancer) | 4.97 - 9.43 | [3] | |
| 5-Fluorouracil (Control) | HeLa (Cervical Cancer) | 43.75 | [1] |
| HepG2 (Liver Cancer) | 45.38 | [1] |
Notably, compound B3 , identified as (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one, exhibited significantly higher potency against HeLa and MCF-7 cells compared to the standard anticancer drug 5-fluorouracil.[1] Further studies revealed that B3 could inhibit tumor cell proliferation and migration and induce apoptosis.[1][2] Similarly, Ch-19 (2,4,6-trimethoxy-4'-nitrochalcone) demonstrated potent anti-tumor activity against esophageal cancer cells.[3]
Antimicrobial Potential of Quinazoline and Schiff Base Derivatives
Quinazoline and Schiff base derivatives are other important classes of compounds that can be synthesized from aniline precursors. While specific quantitative data for derivatives directly from this compound is less prevalent in the reviewed literature, the general classes of these compounds are well-known for their antimicrobial properties.[4][5] For instance, various 2,4,6-trisubstituted quinazoline derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[4] Similarly, Schiff bases derived from various amines are recognized for their antibacterial and antifungal activities.[5] The primary mechanism often involves interaction with microbial cellular components, leading to growth inhibition or cell death.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the key experimental protocols used to assess the biological activities of the discussed compounds.
Anticancer Activity Evaluation
1. MTT Assay for Cytotoxicity:
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. Live cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
2. Apoptosis Assay by Flow Cytometry:
This assay is used to detect programmed cell death (apoptosis) induced by the compounds.
-
Cell Treatment: Cells are treated with the test compounds at various concentrations for a defined period (e.g., 24 hours).[3]
-
Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Antimicrobial Activity Screening
1. Agar Well Diffusion Method:
This method is widely used to assess the antimicrobial activity of compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.
-
Agar Plate Inoculation: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.
-
Well Creation and Sample Addition: Wells are created in the agar using a sterile borer. A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.[9]
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[9]
Visualizing Synthesis and Experimental Workflows
To further clarify the processes described, the following diagrams illustrate a general synthesis pathway for chalcones and a typical workflow for an MTT assay.
References
- 1. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 2,4,6-Trimethoxyaniline Hydrochloride
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2,4,6-trimethoxyaniline hydrochloride. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared, supported by experimental data and detailed protocols.
Introduction to Purity Assessment
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. The synthesis of this compound, often achieved through the Hofmann rearrangement of 2,4,6-trimethoxybenzamide, can introduce various impurities.[2] These may include unreacted starting materials, byproducts such as the corresponding isocyanate or its derivatives, and other related substances. Therefore, robust analytical methods are essential for the accurate quantification of this compound and the detection of any potential impurities.
Comparison of Analytical Techniques
A multi-tiered approach employing various analytical techniques is recommended for a comprehensive purity assessment. HPLC is often the primary method for purity determination due to its high resolution and sensitivity for non-volatile compounds. GC-MS is a powerful tool for identifying and quantifying volatile impurities, while qNMR offers an absolute quantification method without the need for a specific reference standard for the analyte.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. | The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[3] |
| Applicability | Ideal for non-volatile and thermally labile compounds like this compound and its non-volatile impurities. | Suitable for volatile and thermally stable impurities. Derivatization may be required for the aniline itself. | Applicable to the main compound and any impurities with unique NMR signals. Provides structural information. |
| Selectivity | High, can separate closely related compounds. | Very high, especially with mass spectrometry detection. | High, based on the unique chemical environment of each proton. |
| Sensitivity | High (typically µg/mL to ng/mL).[4][5] | Very high (typically ng/mL to pg/mL). | Moderate, generally requires a higher concentration than chromatographic methods. |
| Quantification | Relative quantification based on peak area percentage (assuming equal response factors) or external/internal standards. | Relative quantification based on peak area percentage or external/internal standards. | Absolute quantification against a certified internal standard.[6] |
| Sample Throughput | High. | Moderate to High. | Moderate. |
| Cost | Moderate. | High. | High (instrumentation). |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aniline derivatives and should be validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of this compound due to its ability to separate the main compound from non-volatile impurities.[7]
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL. |
Quantification: Purity is determined by the peak area percentage method. For higher accuracy, a reference standard of this compound should be used to create a calibration curve. The Limit of Detection (LOD) and Limit of Quantification (LOQ) for aniline derivatives by HPLC are typically in the range of 0.03-0.06 µg/mL and 0.25-0.57 µg/mL, respectively.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for the identification and quantification of volatile and semi-volatile impurities that may not be detected by HPLC.
Table 3: GC-MS Method Parameters
| Parameter | Recommended Condition |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (2 min hold), then ramp to 280 °C at 15 °C/min (10 min hold) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of 1 mg/mL. Derivatization with an agent like BSTFA may be necessary to improve the volatility and chromatographic behavior of the aniline. |
Quantification: Purity is assessed by calculating the relative peak area percentage in the total ion chromatogram. Mass spectra of impurity peaks can be compared against spectral libraries for identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the determination of purity without a specific reference standard for the analyte, instead using a certified internal standard.
Table 4: qNMR Method Parameters
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d6) |
| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (certified reference material) |
| Pulse Program | A single 90° pulse with a long relaxation delay (e.g., 5 x T1 of the slowest relaxing proton) |
| Acquisition Time | ≥ 3 seconds |
| Number of Scans | 16 or as needed for adequate signal-to-noise ratio |
| Sample Preparation | Accurately weigh ~10 mg of the this compound sample and ~5 mg of the internal standard into an NMR tube. Dissolve in a known volume of DMSO-d6. |
Quantification: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the certified internal standard, taking into account the number of protons, molecular weights, and weights of the sample and standard.[6]
Visualizing the Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion
A combination of chromatographic and spectroscopic techniques is essential for a thorough assessment of the purity of synthesized this compound. HPLC is the recommended primary technique for quantifying the main component and non-volatile impurities. GC-MS serves as an excellent orthogonal method for identifying and quantifying volatile impurities. qNMR provides a valuable tool for obtaining an absolute purity value and for structural confirmation. The choice of methods and their validation are critical for ensuring the quality and consistency of this important pharmaceutical intermediate.
References
- 1. a2bchem.com [a2bchem.com]
- 2. 2,4,6-TRIMETHOXYANILINE CAS#: 14227-17-9 [m.chemicalbook.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
yield comparison of different synthetic routes to 2,4,6-trimethoxyaniline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes for the preparation of 2,4,6-trimethoxyaniline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The following sections present a summary of quantitative data, detailed experimental protocols for the most viable synthetic pathway, and a discussion of an alternative route with its current challenges.
Data Presentation: A Comparative Summary
Two primary synthetic routes were evaluated for the synthesis of this compound. Route 1, proceeding via a Hofmann rearrangement of 2,4,6-trimethoxybenzamide, is a well-documented pathway with established yields for each step. Route 2, which involves the nitration of 1,3,5-trimethoxybenzene followed by reduction, presents a potentially more direct approach from a common starting material, though challenges in achieving selective mono-nitration currently limit its practical application.
| Reaction Step | Route 1: Hofmann Rearrangement | Route 2: Nitration & Reduction |
| Starting Material | Phloroglucinol | Phloroglucinol |
| Intermediate 1 Synthesis | Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene | Methylation of Phloroglucinol to 1,3,5-Trimethoxybenzene |
| Yield (Intermediate 1) | 71.4% | 71.4% |
| Intermediate 2 Synthesis | Formylation of 1,3,5-Trimethoxybenzene to 2,4,6-Trimethoxybenzaldehyde | Mono-nitration of 1,3,5-Trimethoxybenzene to 1-Nitro-2,4,6-trimethoxybenzene |
| Yield (Intermediate 2) | 98% | Low yields reported, often with significant byproducts[1] |
| Intermediate 3 Synthesis | Oxidation of 2,4,6-Trimethoxybenzaldehyde to 2,4,6-Trimethoxybenzoic Acid | Reduction of 1-Nitro-2,4,6-trimethoxybenzene to 2,4,6-Trimethoxyaniline |
| Yield (Intermediate 3) | ~90% (estimated for similar oxidations) | High yields are expected but specific data is lacking. |
| Intermediate 4 Synthesis | Amidation of 2,4,6-Trimethoxybenzoic Acid to 2,4,6-Trimethoxybenzamide | - |
| Yield (Intermediate 4) | High yields are expected but specific data is lacking. | - |
| Final Product (Free Base) Synthesis | Hofmann Rearrangement of 2,4,6-Trimethoxybenzamide | - |
| Yield (Free Base) | 38%[2] | - |
| Final Product (Hydrochloride) Synthesis | Reaction of 2,4,6-Trimethoxyaniline with HCl | Reaction of 2,4,6-Trimethoxyaniline with HCl |
| Yield (Hydrochloride) | ~98% (estimated based on similar reactions)[3] | ~98% (estimated based on similar reactions)[3] |
| Overall Estimated Yield | ~24% | Data insufficient for reliable estimation |
Experimental Protocols
Route 1: Hofmann Rearrangement Pathway
This route provides a reliable, albeit multi-step, method for the synthesis of this compound with predictable yields.
Step 1: Synthesis of 1,3,5-Trimethoxybenzene from Phloroglucinol
-
Procedure: A solution of anhydrous phloroglucinol (6.3 g, 0.05 mole) in dry acetone (100 ml) is refluxed for 6 hours under anhydrous conditions with dimethyl sulphate (15.6 ml, 20.8 g, 0.165 mole) in the presence of ignited potassium carbonate (40 g). The mixture is then filtered, and the inorganic salts are washed with hot acetone (2 x 20 ml). The combined acetone solution is distilled, and the residue is macerated with crushed ice. The product is extracted with ether, and the ether extracts are washed with a 5% sodium hydroxide solution and then water. After drying with anhydrous sodium sulphate, the ether is distilled off to yield 1,3,5-trimethoxybenzene.
-
Yield: 6 g (71.4%)[4]
Step 2: Synthesis of 2,4,6-Trimethoxybenzaldehyde from 1,3,5-Trimethoxybenzene
-
Procedure: Under a nitrogen atmosphere, a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide is cooled to -5 to 0 °C. Phosphoryl chloride (48 g, 0.5 mol) is then added dropwise over 30 to 45 minutes. The reaction mixture is maintained at 0 °C with continuous stirring for 1 hour. After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The resulting precipitate is collected by filtration and washed with distilled water to give 2,4,6-trimethoxybenzaldehyde.
-
Yield: 46 g (98%)[5]
Step 3 & 4: Synthesis of 2,4,6-Trimethoxybenzamide (via the Benzoic Acid)
While a specific protocol for the direct conversion of the aldehyde to the amide was not found, a two-step process involving oxidation to the carboxylic acid followed by amidation is a standard synthetic transformation.
-
Oxidation (Estimated Protocol): 2,4,6-Trimethoxybenzaldehyde can be oxidized to 2,4,6-trimethoxybenzoic acid using a suitable oxidizing agent such as potassium permanganate or Jones reagent. A near-quantitative yield is expected for this type of reaction.
-
Amidation (Estimated Protocol): The resulting 2,4,6-trimethoxybenzoic acid can be converted to the corresponding amide by first activating the carboxylic acid (e.g., by forming the acid chloride with thionyl chloride) and then reacting with ammonia. This is also typically a high-yielding reaction.
Step 5: Hofmann Rearrangement to 2,4,6-Trimethoxyaniline
-
Procedure: A 12 M hydrochloric acid solution (84.0 mL, 1.01 mol HCl) is slowly added dropwise to potassium permanganate (12.8 g, 81.0 mmol) at 20 °C over 40 minutes. The chlorine gas generated is absorbed in a stirred aqueous solution (300 mL) of potassium hydroxide (50.5 g, 900 mmol) at 0 °C. After the addition of hydrochloric acid is complete, residual chlorine gas is bubbled through the potassium hydroxide solution with a stream of nitrogen for 45 minutes. Subsequently, 2,4,6-trimethoxybenzamide (48.7 g, 200 mmol) is added at once at 0 °C. The reaction mixture is stirred at 0 °C for 6 hours, then warmed to 20 °C and stirred for an additional 12 hours. Sodium sulfite (12.7 g, 101 mmol) is then added, and stirring is continued for 15 minutes. The precipitate is removed by filtration and washed with water and ether. The organic layer of the combined filtrate and washings is separated, and the aqueous phase is extracted with ether. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by Kugelrohr distillation to afford 2,4,6-trimethoxyaniline.[2]
-
Yield: 13.9 g (38%)[2]
Step 6: Formation of this compound
-
Procedure: To a solution of 2,4,6-trimethoxyaniline in a suitable solvent such as diethyl ether or ethanol, an equimolar amount of concentrated hydrochloric acid is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Yield: A quantitative or near-quantitative yield is expected for this salt formation. For the purpose of overall yield estimation, a yield of 98% is used based on similar preparations of aniline hydrochlorides.[3]
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 2,4,6-trimethoxyaniline Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,4,6-trimethoxyaniline Hydrochloride is critical for ensuring personnel safety and environmental protection. This substance is classified as hazardous, and improper handling can lead to significant health risks and regulatory violations. This guide provides essential, step-by-step procedures for its proper management and disposal.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is imperative to use appropriate Personal Protective Equipment (PPE). This chemical is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and can be fatal if inhaled.
-
Personal Protective Equipment (PPE): Always wear protective gloves, chemical-resistant clothing, and eye/face protection.[1][2] In areas with inadequate ventilation or when dealing with dust or aerosols, respiratory protection is mandatory.
-
Handling: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid creating dust and prevent the substance from coming into contact with skin or eyes.[2][4]
-
Storage: Store the chemical in its original, tightly closed container in a cool, dry, and well-ventilated place.[1][5] The storage area should be locked and accessible only to authorized personnel.[6]
Core Disposal Principles
Adherence to fundamental waste management principles is the first step in proper disposal.
-
Segregation: Never mix this compound waste with other waste streams.[5] Keeping chemical wastes separate prevents hazardous reactions and ensures correct disposal routing.[5]
-
Labeling and Containment: Always keep waste in its original container or a suitable, compatible, and clearly labeled container.[5] The label should identify the contents and display appropriate hazard warnings.[5] Uncleaned empty containers should be treated and disposed of as if they were full.
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local environmental regulations.[7][8] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][9]
-
Environmental Protection: Under no circumstances should this chemical be allowed to enter drains, sewers, or the environment.[1][2][10] It can cause significant harm to aquatic life.[10][11]
Step-by-Step Disposal Procedures
The recommended method for disposing of this compound is through a licensed professional waste disposal service.
-
Engage Professionals: Contact a licensed hazardous waste disposal company to handle the material.[9] This is the safest and most compliant method for disposal.
-
On-Site Incineration (Alternative): If facilities are available and regulations permit, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7][9] This should only be performed by trained personnel in a properly equipped facility.
-
Recycling and Reuse: Unused and uncontaminated material may be suitable for recycling.[4] Consult the manufacturer or supplier for recycling options.[4] However, if the material's properties have changed or it has been contaminated, recycling may not be appropriate.[4]
Accidental Spill Response Protocol
In the event of a spill, immediate and correct action is required to contain the hazard.
-
Evacuate: Clear the area of all non-essential personnel.[12]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Prevent the spill from entering drains by using spill containment materials or covering the drains.[10]
-
Absorb: Use an inert, non-combustible absorbent material such as sand, dry lime, soda ash, or a commercial absorbent like Chemizorb® to cover the spill.[12]
-
Collect: Carefully sweep or shovel the absorbed material into a suitable, closed, and properly labeled container for disposal.[1][2][7][12]
-
Decontaminate: Clean the affected area thoroughly once the spilled material has been removed.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for shipping and hazard identification.
| Parameter | Value | Reference(s) |
| GHS Hazard Statements | H302+H312, H315, H319, H330 | |
| UN Number | UN 2810 | |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. | |
| Transport Hazard Class | 6.1 (Toxic substances) | [8] |
| Packing Group | II | |
| ERG Code | 153 |
Experimental Protocol: Chemical Degradation of Aromatic Amine Waste
While disposal via a licensed contractor is preferred, chemical degradation can be an alternative for small quantities in a laboratory setting, performed by trained professionals. The following is a general protocol for the oxidative degradation of aromatic amine waste.[13]
Objective: To oxidize aromatic amine waste into less harmful components.
Materials:
-
Aromatic amine waste (e.g., this compound)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Permanganate (KMnO₄)
-
Large reaction flask (e.g., 5-L)
-
Stirring apparatus
-
Appropriate PPE (fume hood, gloves, eye protection, lab coat)
Procedure:
-
Prepare Sulfuric Acid Solution: In a fume hood, carefully and slowly add approximately 141 mL of concentrated H₂SO₄ to 2.86 L of water to create 3 L of a 1.7 N sulfuric acid solution. Always add acid to water, never the reverse. [13]
-
Dissolve Amine Waste: In the 5-L flask, dissolve 0.01 mol of the aromatic amine waste into the 3 L of 1.7 N sulfuric acid solution.[13]
-
Initiate Oxidation: While continuously stirring the solution, add 1 L of a 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.[13]
-
Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure the oxidation process is complete.[13]
-
Verification and Disposal: After the reaction period, verify the degradation of the aromatic amine using an appropriate analytical method (e.g., HPLC, GC-MS). The resulting solution must still be neutralized and disposed of as hazardous waste in accordance with local regulations.
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. international.skcinc.com [international.skcinc.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Aromatic Amine Pollution → Term [pollution.sustainability-directory.com]
- 12. nj.gov [nj.gov]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling 2,4,6-trimethoxyaniline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of 2,4,6-trimethoxyaniline Hydrochloride, including detailed operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin and serious eye irritation.[1][2] It is harmful if swallowed or in contact with skin, and may be fatal if inhaled. Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment
A summary of the necessary PPE is provided in the table below.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical goggles.[3][4] A face shield may be required in situations with a higher risk of splashing.[1] | To prevent serious eye irritation or damage from contact with the chemical.[1][2] |
| Hand Protection | Protective gloves, such as PVC or other chemically resistant gloves.[1][3] | To prevent skin irritation and absorption through the skin.[1] |
| Respiratory Protection | A dust respirator or a NIOSH/MSHA approved respirator should be used, especially if dust or aerosols will be generated or if there is a risk of overexposure.[1][3] | To prevent inhalation, which can be fatal. |
| Body Protection | Protective clothing, overalls, and protective boots as needed to prevent skin contact.[1][3][5] | To avoid contact with skin and contamination of personal clothing.[3][5] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to minimize risks.
Handling Procedures:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[1][2]
-
Store away from incompatible materials such as oxidizing agents, strong acids, and acid chlorides.[1][2]
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
-
This material and its container must be disposed of as hazardous waste.[3]
-
Do not let the chemical enter the drains.[6]
-
Puncture containers to prevent re-use.[3]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
First Aid Measures:
-
If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[1][2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1][2]
Spill Response:
-
Remove all ignition sources.
-
For minor spills, clean up immediately.[3]
-
For major spills, clear the area of personnel and move upwind.[3]
-
Alert emergency responders and inform them of the location and nature of the hazard.[3]
-
Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[7]
-
Place the absorbed material in a suitable, labeled container for waste disposal.[7]
Logical Workflow for Handling a Chemical Spill
Caption: Workflow for a safe and effective response to a chemical spill.
Decision-Making Process for PPE Selection
Caption: Decision tree for selecting appropriate PPE when handling the chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
